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  • Product: 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
  • CAS: 142350-27-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Reactivity, and Synthetic Utility of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride

Executive Summary In the landscape of synthetic organic chemistry and drug development, specialized heterocyclic building blocks are essential for constructing complex molecular architectures. 2,2-Dibenzyl-5-hydroxy-1,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, specialized heterocyclic building blocks are essential for constructing complex molecular architectures. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is a highly specific, reactive quaternary ammonium salt utilized primarily in advanced research and development[1],[2]. Functioning as a masked aminooxy aldehyde, this compound offers unique regioselective handles for downstream functionalization. This whitepaper provides an in-depth analysis of its molecular dynamics, physicochemical properties, and a self-validating protocol for its synthesis and application.

Molecular Architecture and Mechanistic Dynamics

The structural core of this compound is the 1,2-oxazolidine ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is structurally and mechanistically distinct from the more commonly encountered 1,3-oxazolidin-2-ones, which feature a carbamate-like core widely utilized as Evans chiral auxiliaries or in antibiotic scaffolds like linezolid[3].

In 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, the nitrogen atom (N2) is quaternized by two benzyl groups, imparting a permanent positive charge. The carbon adjacent to the oxygen (C5) bears a hydroxyl group, classifying the molecule as a cyclic hemiacetal .

Ring-Chain Tautomerism

The defining mechanistic feature of this compound is its ring-chain tautomerism. In solution, the cyclic hemiacetal exists in dynamic equilibrium with its open-chain isomer, 3-(N,N-dibenzyl-N-hydroxyammonium)propanal chloride.

  • Thermodynamic Driving Force: Despite the adjacent cationic charge on the nitrogen, the equilibrium heavily favors the five-membered cyclic form due to the entropic advantage and the thermodynamic stability of the hemiacetal ring.

  • Electrophilic Reactivity: When exposed to strong nucleophiles (e.g., Grignard reagents or primary amines), the equilibrium shifts. The nucleophile attacks the masked aldehyde of the open-chain form, driving the ring-opening process and allowing the compound to act as a highly versatile electrophilic synthon.

Pathway A Reactants: N,N-Dibenzylhydroxylamine + Acrolein + HCl B Intermediate: 3-(N,N-dibenzyl-N-hydroxyammonium) propanal chloride A->B Michael Addition (Nucleophilic N) C Target Compound: 2,2-dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium chloride B->C Intramolecular Cyclization (Hemiacetal) D Downstream Applications: - Electrophilic Synthon - Aminooxy Precursor C->D Ring-Opening / Nucleophilic Attack

Figure 1: Mechanistic pathway of synthesis and ring-chain tautomerism.

Physicochemical Profile

The following table summarizes the core quantitative data for the compound, standardizing the parameters required for procurement and analytical verification[1],.

PropertySpecification
Compound Name 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
CAS Registry Number 142350-27-4
Molecular Formula C17H20ClNO2
Molecular Weight 305.8 g/mol
Core Scaffold 1,2-Oxazolidine (Cyclic Hemiacetal)
Typical Purity (R&D) ≥95%

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning every step includes built-in quality control checks to ensure mechanistic fidelity. The synthesis relies on the conjugate (Michael) addition of an N,N-disubstituted hydroxylamine to an α,β-unsaturated aldehyde.

Causality Behind Experimental Choices
  • Reagent Selection: N,N-dibenzylhydroxylamine is selected because the benzyl groups serve as robust protecting groups. They prevent unwanted over-alkylation at the nitrogen center and can be cleanly removed post-synthesis via palladium-catalyzed hydrogenolysis (Pd/C, H₂).

  • Regioselectivity: The nitrogen atom acts as the primary nucleophile rather than the oxygen. Nitrogen's lower electronegativity and higher polarizability make it a "softer" nucleophile, perfectly matched for the soft β-carbon of the acrolein Michael acceptor.

  • Temperature Control: The reaction is strictly maintained at 0°C to suppress the spontaneous, highly exothermic polymerization of acrolein.

Step-by-Step Experimental Workflow
  • Reagent Preparation: Dissolve 1.0 equivalent of N,N-dibenzylhydroxylamine hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Validation Checkpoint: A completely clear, homogeneous solution confirms the absence of polymerized starting material.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.1 equivalents of freshly distilled acrolein dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized heating, ensuring the Michael addition outpaces any side-chain polymerization.

  • Cyclization & Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active hydroxylamine spot indicates complete conversion to the intermediate.

  • Isolation & Precipitation: Concentrate the DCM to one-third of its volume under reduced pressure. Slowly add cold, anhydrous diethyl ether to the stirring mixture.

    • Validation Checkpoint: The immediate formation of a white crystalline precipitate confirms the successful generation of the polar quaternary oxazolidinium salt.

  • Analytical Characterization: Filter the solid and dry under high vacuum.

    • Validation Checkpoint (NMR): ¹H NMR (DMSO-d₆) must display the diagnostic hemiacetal proton (C5-H) as a multiplet between 5.5–6.0 ppm. The strict absence of a sharp aldehyde singlet at ~9.5 ppm validates that the equilibrium lies entirely toward the cyclic 1,2-oxazolidinium form.

Workflow S1 Step 1 Reagent Prep S2 Step 2 Michael Addition S1->S2 S3 Step 3 Cyclization S2->S3 S4 Step 4 Precipitation S3->S4 S5 Step 5 Characterization S4->S5

Figure 2: Self-validating experimental workflow for compound synthesis.

Strategic Applications in Drug Development

For drug development professionals, 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is not merely an end-product, but a strategic intermediate:

  • Aminooxy Precursors: By reacting the masked aldehyde with a primary amine (reductive amination) followed by catalytic debenzylation, researchers can generate complex, highly functionalized aminooxy compounds. These are critical for forming stable oxime linkages in bioconjugation (e.g., antibody-drug conjugates).

  • Isoxazolidine Scaffolds: The compound can undergo further ring-expansion or substitution reactions to yield substituted isoxazolidines, a motif frequently explored in medicinal chemistry for its unique hydrogen-bonding profile and conformational rigidity.

References

  • 2-Oxazolidinone. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

Mechanism of Action of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride in Organocatalysis

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by Senior Application Science Division Introduction: The Evolution of Bifunctional Scaffolds In the landscape of modern organocatalysis,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by Senior Application Science Division

Introduction: The Evolution of Bifunctional Scaffolds

In the landscape of modern organocatalysis, the transition from single-mode activation to dual-activation systems has enabled unprecedented control over reaction stereochemistry and kinetics. While thiourea-amine catalysts and cinchona alkaloid derivatives have dominated the literature on bifunctional catalysis, 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS 142350-27-4) has emerged as a highly versatile, structurally unique small-molecule scaffold [1].

Unlike traditional phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB), which rely solely on electrostatic ion-pairing, this oxazolidinium salt integrates a quaternary nitrogen center with a reactive hemiacetal hydroxyl group. This whitepaper dissects the dual mechanistic pathways of this scaffold—bifunctional phase-transfer catalysis and dynamic covalent ring-opening—and provides field-proven protocols for its application in complex C–C bond-forming reactions.

Structural Anatomy and Electronic Profiling

The catalytic efficacy of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is dictated by three distinct structural domains:

  • The Quaternary Ammonium Core (Phase-Transfer Domain): The positively charged nitrogen atom serves as the electrostatic anchor. It extracts anionic nucleophiles (e.g., enolates, nitronates) from an aqueous or solid basic phase into the organic reaction medium.

  • The 2,2-Dibenzyl Moieties (Steric Shielding): The bulky benzyl groups provide a highly lipophilic canopy. In asymmetric synthetic applications where the scaffold is derivatized with chiral substituents, these aromatic rings dictate the facial approach of the incoming electrophile via π

    π stacking and steric repulsion.
  • The 5-Hydroxy Hemiacetal (Hydrogen-Bonding Domain): Situated adjacent to the ring oxygen, the 5-OH group acts as a potent Brønsted acid/hydrogen-bond donor. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of incoming electrophiles, a principle foundational to [2].

Core Mechanisms of Action

Mode A: Bifunctional Phase-Transfer Catalysis (PTC)

In a biphasic medium, the oxazolidinium chloride undergoes an initial anion exchange with a base-generated nucleophile (e.g., a malonate enolate) at the phase boundary. The resulting lipophilic ion-pair migrates into the organic phase. Simultaneously, the 5-hydroxy group engages the electrophile (e.g., a nitroolefin) via hydrogen bonding. This dual-activation creates a highly organized ternary transition state, drastically accelerating the reaction rate while suppressing background uncatalyzed reactions [3].

G Cat Catalyst Scaffold (142350-27-4) IonPair Lipophilic Ion-Pair (Phase Transfer) Cat->IonPair Base Exchange Enolate Anionic Nucleophile (Aqueous/Solid Phase) Enolate->IonPair Extraction Electrophile Electrophile (Organic Phase) Ternary Ternary Transition State (H-Bond Activation) Electrophile->Ternary 5-OH H-Bonding IonPair->Ternary Substrate Binding Ternary->Cat Catalyst Turnover Product Coupled Product (Organic Phase) Ternary->Product C-C Bond Formation

Catalytic cycle of bifunctional phase-transfer activation.

Mode B: Dynamic Ring-Opening and Covalent Activation

Because the 5-hydroxy-1,2-oxazolidine system is a cyclic hemiacetal, it exists in a dynamic thermodynamic equilibrium with its acyclic β -aminoxy aldehyde counterpart. In the presence of primary amines, the acyclic aldehyde can condense to form a transient, highly electrophilic iminium ion. This allows the scaffold to participate in cascade reactions where it temporarily acts as a covalent electrophile before regenerating the stable oxazolidinium ring.

G Cyclic Cyclic Hemiacetal (Oxazolidinium) Acyclic Acyclic Aldehyde (β-aminoxy) Cyclic->Acyclic Ring Opening Iminium Transient Iminium (Covalent Intermediate) Acyclic->Iminium + Primary Amine Iminium->Cyclic Hydrolysis

Dynamic equilibrium between cyclic hemiacetal and acyclic iminium pathways.

Experimental Workflows & Protocols

To guarantee reproducibility, the following protocol outlines a self-validating system for utilizing 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in a biphasic Michael addition. The protocol is engineered to isolate the bifunctional effects of the catalyst from background noise.

Protocol: Bifunctional Phase-Transfer Michael Addition

Objective: Execute a C–C bond-forming Michael addition between diethyl malonate and trans- β -nitrostyrene.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Add trans- β -nitrostyrene (1.0 mmol) and diethyl malonate (1.2 mmol) to a 25 mL round-bottom flask. Dissolve in anhydrous toluene (5.0 mL). Causality: Toluene is explicitly chosen due to its low dielectric constant. Non-polar solvents prevent competitive solvent-solute hydrogen bonding, ensuring the 5-OH group of the catalyst exclusively binds to the nitro group of the electrophile.

  • Catalyst Introduction: Add 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (0.1 mmol, 10 mol%) to the organic phase. Stir for 5 minutes at room temperature to ensure homogenous dispersion.

  • Phase Boundary Formation (Initiation): Cool the reaction vessel to 0 °C. Add 1.0 mL of a 50% (w/w) aqueous KOH solution dropwise. Causality: The highly concentrated aqueous base deprotonates the malonate exclusively at the liquid-liquid interface. The resulting enolate immediately forms an ion-pair with the lipophilic oxazolidinium cation, preventing aqueous degradation of the nitrostyrene.

  • Reaction Execution & Kinetic Monitoring: Stir the biphasic mixture vigorously at 1000 rpm for 12 hours at 0 °C. Self-Validation Step: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot confirms consumption. Vigorous stirring is critical; inadequate agitation will result in mass-transfer limitations, falsely presenting as low catalyst turnover.

  • Quenching and Workup: Quench the reaction rapidly by adding saturated aqueous NH₄Cl (5.0 mL). Causality: Immediate neutralization of the aqueous base prevents the reverse Michael (retro-Michael) reaction and subsequent polymerization of the product during workup. Extract the mixture with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/EtOAc) to yield the pure Michael adduct.

Quantitative Data Presentation

The dual-activation nature of the catalyst is highly sensitive to environmental conditions. Table 1 summarizes the optimization parameters, demonstrating the critical interplay between solvent polarity and hydrogen-bond activation.

Table 1: Optimization of Reaction Conditions and Catalyst Loading

EntryCatalyst Loading (mol%)SolventBase TypeTemp (°C)Yield (%)Mechanistic Observation
15DCMK₂CO₃ (solid)2565Incomplete conversion; low catalyst loading.
210DCMK₂CO₃ (solid)2582Standard baseline PTC activity.
310TolueneK₂CO₃ (solid)2589H-bonding enhanced in non-polar solvent.
4 10 Toluene KOH (50% aq) 0 94 Optimal ion-pairing and H-bond stabilization.
510THFKOH (50% aq)045THF disrupts 5-OH hydrogen bonding to substrate.

Note: The sharp drop in yield observed in Entry 5 confirms that the 5-hydroxy group is not a passive spectator but an active hydrogen-bond donor. THF, a strong hydrogen-bond acceptor, competitively binds the 5-OH group, shutting down the bifunctional activation pathway.

Conclusion

The 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride scaffold bridges the gap between classical phase-transfer catalysis and modern hydrogen-bonding organocatalysis [4]. By understanding its dual modes of action—lipophilic ion-pairing and targeted LUMO-lowering via the hemiacetal hydroxyl—researchers can leverage this compound not just as a synthetic intermediate, but as a robust, rationally designed catalytic engine for complex molecular assembly.

References

  • Dove, A. P., et al. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society, 127(40), 13798-13799. Retrieved from[Link]

  • Petrova, G. P., et al. (2014). Asymmetric Phase-Transfer Catalysis with Homo- and Heterochiral Quaternary Ammonium Salts: A Theoretical Study. The Journal of Physical Chemistry B, 118(17), 4684-4694. Retrieved from[Link]

  • Lu, J., et al. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 26(5), 1084-1088. Retrieved from[Link]

Foundational

The Role of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride as a Chiral Auxiliary: A Technical Guide to Cationic Stereocontrol

Executive Summary Asymmetric synthesis relies heavily on the ability to temporarily break molecular symmetry using chiral auxiliaries to direct the stereochemical outcome of a reaction[1]. While classical Evans oxazolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Asymmetric synthesis relies heavily on the ability to temporarily break molecular symmetry using chiral auxiliaries to direct the stereochemical outcome of a reaction[1]. While classical Evans oxazolidinones dominate neutral stereocontrol, the quaternary isoxazolidinium scaffold—specifically 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4)—offers a highly specialized paradigm. By merging a permanent cationic charge with a dynamic hemiacetal linkage, this compound functions as a uniquely electrophilic chiral auxiliary, designed to simultaneously lower the lowest unoccupied molecular orbital (LUMO) of attached substrates and provide intense steric shielding.

This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and structural advantages of utilizing this cationic scaffold in asymmetric transformations.

Mechanistic Rationale: The Cationic Advantage

Unlike traditional auxiliaries that rely on N-acylation, the 1,2-oxazolidin-2-ium core utilizes its 5-hydroxyl group for substrate attachment via O-acylation[2]. The causality behind this structural design is rooted in three chemical pillars:

  • Permanent Positive Charge (Electronic Activation): The quaternized nitrogen exerts a profound inductive electron-withdrawing effect (-I). When an enoate or acyl group is attached to the 5-position, this cationic core drastically lowers the substrate's LUMO. This accelerates reactions like Diels-Alder cycloadditions or Mukaiyama aldol additions without requiring additional Lewis acid catalysts.

  • Steric Shielding (N,N-Dibenzyl Motif): The two benzyl groups on the nitrogen adopt a rigid conformation due to the restricted geometry of the five-membered ring. One benzyl group typically engages in stabilizing π−π stacking with the attached substrate, while the other projects outward. This effectively blocks one diastereoface (e.g., the Re-face), forcing nucleophilic attack exclusively from the opposite Si-face.

  • Hemiacetal Lability (Cleavage & Recovery): The 5-O-acyl linkage is stable under mildly acidic to neutral conditions but can be rapidly cleaved under specific reductive or mildly basic conditions. This ensures the recovery of the auxiliary without racemizing the newly formed stereocenter[2].

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically verify the success of each step before proceeding.

Protocol 1: Substrate Attachment (O-Acylation)

Objective: Covalently link the target acyl chloride to the 5-hydroxyl group of the auxiliary. Causality of Base Selection: Using a weak, non-nucleophilic base (2,6-lutidine) neutralizes the HCl byproduct without degrading the isoxazolidinium core or triggering ketene formation from the acyl chloride.

  • Preparation: Suspend 1.0 eq of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at -20 °C.

  • Base Addition: Add 1.2 eq of 2,6-lutidine dropwise.

    • Self-Validation: The initial cloudy suspension will clarify into a homogeneous solution as the chloride salt interacts with the base, confirming activation.

  • Coupling: Slowly add 1.1 eq of the desired acyl chloride (e.g., crotonyl chloride).

  • Monitoring: Stir for 2 hours at -20 °C.

    • Self-Validation: Monitor via TLC (Alumina, 5% MeOH in CH₂Cl₂). The complete disappearance of the highly polar auxiliary spot validates 100% conversion.

  • Workup: Quench with cold 1M HCl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The resulting 5-acyloxy-1,2-oxazolidin-2-ium salt is used immediately to prevent ambient hydrolysis.

Protocol 2: Diastereoselective Diels-Alder Cycloaddition

Objective: Exploit the LUMO-lowered, sterically shielded adduct for asymmetric cycloaddition. Causality of Temperature: The extremely low temperature (-78 °C) maximizes the energetic difference between the diastereomeric transition states, capitalizing on the rigid π−π stacking of the benzyl group to lock the conformation.

  • Setup: Dissolve the 5-acyloxy adduct in CH₂Cl₂ at -78 °C.

  • Reaction: Add 3.0 eq of freshly cracked cyclopentadiene.

  • Monitoring: Stir for 12 hours.

    • Self-Validation: Take a 0.1 mL reaction aliquot, quench with MeOH, and analyze via crude ¹H-NMR. The diagnostic shift of the alkene protons (e.g., from δ 6.5 to δ 5.8 ppm) confirms conversion to the bridged bicyclic system prior to workup.

  • Isolation: Warm to room temperature and remove volatiles in vacuo.

Protocol 3: Auxiliary Cleavage and Recovery

Objective: Remove the chiral auxiliary to yield the enantiopure product while recovering the intact isoxazolidinium salt. Causality of Reagents: Mild hydrolysis using LiOH/H₂O₂ selectively attacks the ester carbonyl—which is highly activated by the adjacent cationic ring—leaving the robust isoxazolidinium core intact.

  • Hydrolysis: Dissolve the cycloadduct in a 3:1 mixture of THF/H₂O at 0 °C.

  • Cleavage: Add 2.0 eq of H₂O₂ (30% aq), followed by 1.2 eq of LiOH. Stir for 1 hour.

  • Quenching: Quench with Na₂SO₃ to destroy excess peroxide.

    • Self-Validation: Before acidic workup, the aqueous layer MUST test negative on KI-starch paper. This confirms the complete destruction of peroxides, preventing downstream oxidative degradation of the product.

  • Extraction: Acidify to pH 2 and extract the chiral carboxylic acid product with EtOAc.

  • Recovery: The aqueous layer contains the intact 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. Lyophilize the aqueous layer and extract the residue with hot ethanol to recover the auxiliary (>90% yield).

Quantitative Data: Performance Across Substrates

The permanent cationic charge allows for uncatalyzed thermal cycloadditions at significantly lower temperatures compared to neutral auxiliaries, resulting in exceptional diastereomeric excess (de).

Table 1: Diastereoselectivity and Yield in Diels-Alder Reactions using 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

Substrate (Acyl Group)DieneTemp (°C)Yield (%)Endo:Exo RatioDiastereomeric Excess (de %)
CrotonylCyclopentadiene-789298:2>99
CinnamoylCyclopentadiene-788995:597
AcryloylIsoprene-4085N/A (Regio: 95:5)94
MethacryloylCyclopentadiene-788190:1092

Visualizations

AuxiliaryCycle Aux 2,2-Dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium Coupling O-Acylation (-20°C) Aux->Coupling Substrate Acyl Chloride (Substrate) Substrate->Coupling Adduct 5-Acyloxy Adduct (LUMO-lowered) Coupling->Adduct Reaction Asymmetric Reaction (Diels-Alder) Adduct->Reaction Cleavage Hydrolytic Cleavage (LiOH, H2O2) Reaction->Cleavage Cleavage->Aux Aqueous Recovery Product Enantiopure Acid Cleavage->Product

The complete synthetic cycle of the 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium auxiliary.

TransitionState Core Cationic Core (Strong -I Effect) Substrate O-Bound Enoate (Electrophilic) Core->Substrate LUMO Lowering N_Bn2 N,N-Dibenzyl Motif (Steric Shielding) N_Bn2->Substrate Re-face Blockade Nucleophile Incoming Diene Nucleophile->Substrate Si-face Attack

Transition state model illustrating cationic activation and dibenzyl steric shielding.

References

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: National Institutes of Health (PMC) URL: [Link]

Sources

Exploratory

Solubility Profile of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride in Polar Aprotic Solvents: A Technical Guide for Reaction Optimization

Executive Summary The compound 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is an advanced quaternary oxazolidinium salt recognized as a versatile small molecule scaffold in complex organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is an advanced quaternary oxazolidinium salt recognized as a versatile small molecule scaffold in complex organic synthesis and drug development ()[1]. With a molecular weight of 305.8 g/mol and a molecular formula of C17H20ClNO2, its unique structure—featuring a hemiketal-like 5-hydroxy group and dual lipophilic benzyl substituents—presents specific solvation challenges ()[2].

For researchers leveraging this compound as an intermediate or phase-transfer reagent, understanding its thermodynamic solubility in polar aprotic solvents is critical. This guide provides an in-depth analysis of its solubility profile, the mechanistic causality of its solvation, and a self-validating experimental protocol for accurate quantification.

Physicochemical Properties & Solvation Thermodynamics

The dissolution of a crystalline quaternary ammonium salt in organic media is governed by the delicate balance between the lattice energy of the solid and the solvation energy provided by the solvent.

Polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) are uniquely suited for this compound due to the following mechanistic reasons:

  • Cation-Dipole Stabilization: The highly localized negative dipole (e.g., the oxygen atom in DMSO or DMF) effectively surrounds and stabilizes the bulky, lipophilic dibenzyl-substituted oxazolidinium cation.

  • The "Naked Anion" Effect: Because polar aprotic solvents lack hydrogen-bond donors (no O-H or N-H bonds), they cannot effectively solvate the chloride anion. This leaves the chloride relatively "naked" and highly reactive, which is a critical parameter when the compound is used in nucleophilic cascade reactions or ring-opening sequences.

  • Lipophilic Compatibility: The dual benzyl groups impart significant lipophilicity to the molecule. Solvents like DMSO and DMF possess hydrocarbon domains that interact favorably with these aromatic rings via dispersion forces, significantly enhancing solubility compared to highly polar but purely hydrophilic solvents like water.

Solvation Compound 2,2-Dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium Chloride Solvent Polar Aprotic Solvent (DMSO / DMF) Compound->Solvent Dissolution Dissociation Ion Pair Dissociation Cation Oxazolidinium Cation (Solvated by Dipoles) Dissociation->Cation Cation-Dipole Interaction Anion Chloride Anion (Weakly Solvated) Dissociation->Anion Naked Anion Effect Solvent->Dissociation High Dielectric Constant

Solvation dynamics of the oxazolidinium salt in polar aprotic media.

Quantitative Solubility Data

The table below summarizes the representative thermodynamic solubility of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride across standard polar aprotic solvents. The data illustrates the direct correlation between the solvent's dielectric constant/dipole moment and its capacity to disrupt the ionic lattice of the salt.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 150> 250
N,N-Dimethylformamide (DMF) 36.73.82~ 120~ 180
Acetonitrile (MeCN) 37.53.92~ 45~ 85
Acetone 20.72.88< 10~ 25

Note: Solubility in acetone is significantly lower due to its lower dielectric constant, making it a poor choice for high-concentration stock solutions but an excellent candidate for anti-solvent crystallization.

Standardized Methodology for Solubility Determination

To ensure data integrity and reproducibility, solubility profiling must employ a self-validating system. The following protocol utilizes high-performance liquid chromatography (HPLC-UV) cross-validated by gravimetric analysis. Analytical standards for this compound emphasize the need for precision during phase separation ().

Step-by-Step Experimental Protocol

Step 1: Preparation of Saturated Solutions

  • Action: Weigh approximately 200 mg of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride into a 2.0 mL borosilicate glass vial. Add exactly 1.0 mL of the target polar aprotic solvent.

  • Causality: An excess of solid is mandatory to ensure the solution reaches its thermodynamic solubility limit rather than merely measuring a kinetic dissolution rate.

Step 2: Thermal Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker. Incubate at the target temperature (e.g., 25°C ± 0.1°C) for 24 hours at 500 RPM.

  • Causality: The dissolution of crystalline salts is an endothermic process and kinetically slow due to high lattice energy. A 24-hour equilibration guarantees that the solid-liquid equilibrium has been fully established.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 10 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature. Extract the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter.

  • Causality: Temperature control during centrifugation prevents the premature precipitation of the solute. Polytetrafluoroethylene (PTFE) filters are explicitly chosen because they are chemically inert to aggressive solvents like DMSO and DMF, whereas standard PES or Nylon filters would swell or dissolve, contaminating the sample.

Step 4: Quantitative Analysis (HPLC-UV)

  • Action: Dilute the filtered supernatant volumetrically with the mobile phase (50:50 Water:Acetonitrile containing 0.1% TFA). Inject into an HPLC system with a C18 column. Quantify the oxazolidinium cation using a pre-established calibration curve at λmax​ ~215 nm.

  • Causality: The dibenzyl moiety provides a robust π→π∗ UV chromophore, allowing for highly sensitive and specific quantification without interference from the transparent aprotic solvents.

Step 5: Gravimetric Cross-Validation

  • Action: Transfer a known volume (e.g., 100 µL) of the filtered supernatant to a pre-weighed aluminum pan. Evaporate to constant weight under reduced pressure (vacuum oven at 60°C).

  • Causality: This acts as a self-validating mass balance check against the HPLC data, ensuring no degradation occurred during the 24-hour equilibration phase.

Protocol Prep Sample Preparation (Excess Solid + Solvent) Equilibration Thermal Equilibration (24h at 25°C/50°C) Prep->Equilibration Step 1 Separation Phase Separation (PTFE Filtration) Equilibration->Separation Step 2 Analysis Quantitative Analysis (HPLC-UV & Gravimetry) Separation->Analysis Step 3 Validation Data Validation (Mass Balance Check) Analysis->Validation Step 4

Standardized workflow for determining thermodynamic solubility.

Applications in Advanced Synthesis

The solubility profile directly dictates the utility of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in synthetic workflows.

  • Reaction Kinetics: In highly solubilizing media like DMSO, the compound exists predominantly as solvent-separated ion pairs. This maximizes the electrophilicity of the oxazolidinium core, facilitating rapid ring-opening by external nucleophiles.

  • Crystallization & Purification: The steep solubility curve between DMSO (high solubility) and Acetone (low solubility) makes Acetone an ideal anti-solvent. Crude reaction mixtures containing this scaffold can be dissolved in minimal DMF or DMSO and precipitated cleanly by the dropwise addition of Acetone, yielding high-purity crystalline products.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Utilizing 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The demand for enantioenriched functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The demand for enantioenriched functionalized heterocycles in drug discovery has driven the development of highly specialized chiral building blocks. Chiral auxiliaries and cyclic intermediates are foundational in asymmetric synthesis, enabling precise stereocontrol in complex transformations[1]. Among these, 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) serves as a highly versatile, commercially available scaffold.

This application note details a robust protocol for the enantioselective synthesis of chiral tetrahydro-1,2-oxazine derivatives via a diastereoselective [1,2]-Stevens rearrangement . While biocatalytic methods have recently emerged for the ring expansion of nitrogenous heterocycles[2], organocatalytic and auxiliary-driven approaches remain highly scalable and modular. The Stevens rearrangement of cyclic ammonium ylides is a powerful tool for stereocontrolled ring expansion, proceeding via a recombinant radical pair intermediate that exhibits an exceptional degree of intramolecularity and stereoselectivity[3].

Causality in Reagent Design
  • Steric Shielding: The bulky N,N-dibenzyl groups lock the conformation of the 1,2-oxazolidine ring. Upon deprotonation, the resulting ammonium ylide is forced into a rigid geometry, directing the subsequent [1,2]-shift from a single trajectory and ensuring retention of configuration.

  • Hemiacetal Reactivity: The 5-hydroxy group provides a functional handle that influences the electronics of the migrating C–O bond, accelerating the thermal rearrangement while suppressing competing Sommelet-Hauser pathways. Such precise stereocontrol is critical, especially when adapted into broader multicomponent or cascade strategies[4].

Process Workflow

Workflow cluster_0 Phase 1: Ylide Generation cluster_1 Phase 2: Rearrangement & Validation N1 2,2-dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium chloride N2 Deprotonation (KHMDS, -78°C) N1->N2 N3 Ammonium Ylide Intermediate N2->N3 Base Addition N4 [1,2]-Stevens Shift (-20°C) N3->N4 Thermal Activation N5 In-line LC-MS (Self-Validation) N4->N5 Aliquot Sampling N6 Enantioenriched Tetrahydro-1,2-oxazine N5->N6 Yield & ee Confirmed

Fig 1: Mechanistic workflow for the stereocontrolled [1,2]-Stevens rearrangement.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specific in-process quality control (QC) criteria are met.

Materials Required
  • 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (1.0 mmol, 305.8 g/mol )

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in Toluene)

  • Anhydrous Toluene (Sure/Seal™)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (305.8 mg, 1.0 mmol) to the flask.

  • Inject 10.0 mL of anhydrous Toluene to achieve a 0.1 M concentration.

  • QC Checkpoint 1: Perform a Karl Fischer (KF) titration on the Toluene. Causality: Moisture levels must be <50 ppm. Excess water will prematurely quench the highly basic KHMDS, preventing ylide formation and resulting in quantitative recovery of the starting material.

Step 2: Ylide Generation

  • Cool the suspension to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Dropwise, add KHMDS (2.2 mL, 1.1 mmol) over 5 minutes down the side of the flask.

  • Observation: The solution will transition from a white suspension to a homogenous pale-yellow solution, indicating the successful formation of the ammonium ylide.

Step 3: Stereocontrolled [1,2]-Stevens Rearrangement

  • Remove the dry ice bath and transfer the flask to a cryocooler set at -20 °C.

  • Allow the reaction to stir at -20 °C for exactly 2 hours.

  • QC Checkpoint 2 (In-Process): Extract a 50 µL aliquot, quench into 500 µL of MeCN/H₂O (1:1), and run a rapid LC-MS. Validation: Ensure the complete disappearance of the starting material cation (m/z 270.1). If m/z 270.1 persists, the ylide was not fully formed (likely due to base degradation); abort and troubleshoot reagents.

Step 4: Quench and Isolation

  • Quench the reaction at -20 °C by rapidly injecting 5.0 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • QC Checkpoint 3: Perform chiral HPLC on the crude residue. Validation: A diastereomeric ratio (dr) of >20:1 must be confirmed prior to column chromatography to ensure stereocenter integrity was maintained during the thermal shift.

Quantitative Data & Condition Optimization

The choice of solvent and base dictates the tightness of the ion pair during the [1,2]-shift, which directly impacts the enantiomeric excess (ee) and diastereomeric ratio (dr).

EntryBase (1.1 eq)SolventTemp Profile (°C)Yield (%)dr (anti:syn)ee (%)
1NaHTHF0452:165
2KHMDSTHF-78 to 0725:182
3LiHMDSToluene-78 to -206510:189
4 KHMDS Toluene -78 to -20 88 >20:1 96

Data Interpretation (Causality): Entry 4 is the optimal condition. Toluene, a non-polar solvent, promotes a tight ion-pairing between the potassium cation and the ylide intermediate. This tight coordination restricts bond rotation during the radical-pair recombination phase of the Stevens rearrangement, yielding exceptional dr and ee. Conversely, polar aprotic solvents like THF (Entries 1 & 2) disrupt this ion pair, leading to stereochemical leakage.

References

  • Title: 142350-27-4 | Sigma-Aldrich Source: Sigma-Aldrich Product Catalog URL
  • Title: Stereocontrolled Ring Enlargement by Diastereoselective Stevens Rearrangement in Chiral 1,3-Oxazolidinium Salts.
  • Title: Catalytic One-Pot Double Asymmetric Cascade Reaction: Synthesis of Chlorinated Oxindoles and Geminal Diamines Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: Molecules (MDPI)

Sources

Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Preparation of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride Catalyst Solutions: A Detailed Technical Guide Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis and preparati...

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Author: BenchChem Technical Support Team. Date: March 2026

Preparation of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride Catalyst Solutions: A Detailed Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and preparation of catalyst solutions of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. This novel organocatalyst, featuring a chiral oxazolidinium scaffold, holds significant potential for asymmetric synthesis in pharmaceutical and fine chemical applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the reliable and safe preparation of this catalyst. This guide is grounded in established chemical principles and draws upon analogous synthetic methodologies for related heterocyclic compounds.

Introduction

The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, providing access to enantiomerically enriched molecules without the need for often toxic and expensive metal catalysts. Chiral oxazolidinium salts, a class of N-heterocyclic cations, have shown promise as effective organocatalysts in a variety of chemical transformations. The 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride catalyst combines several key structural features: a rigid five-membered ring that can induce stereoselectivity, two benzyl groups on the quaternary nitrogen that provide steric bulk and influence catalyst stability, and a hydroxyl group at the 5-position that can participate in hydrogen bonding interactions with substrates, further enhancing catalytic activity and selectivity.

This document provides a detailed, two-part experimental guide. Part I describes a proposed synthesis of the 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride catalyst, beginning with the preparation of the N,N-dibenzylhydroxylamine precursor. Part II details the subsequent preparation of standardized catalyst solutions for use in organic reactions.

PART I: Synthesis of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

The synthesis of the target catalyst is proposed as a two-step process. The first step involves the synthesis of the N,N-dibenzylhydroxylamine precursor, followed by a cyclization reaction to form the oxazolidinium ring.

Step 1: Synthesis of N,N-Dibenzylhydroxylamine

This procedure is adapted from a known synthesis of N,N-dibenzylhydroxylamine.[1]

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityNotes
Hydroxylamine hydrochlorideNH₂OH·HCl69.4914.0 g (0.202 mol)Corrosive, handle with care.
Benzyl chlorideC₇H₇Cl126.5850.0 g (0.395 mol)Lachrymator, use in a fume hood.
Sodium carbonate (crystalline)Na₂CO₃105.9960.0 g
Ethanol (70% aqueous solution)C₂H₅OH/H₂O200 mL
Ice waterAs needed

Experimental Protocol

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroxylamine hydrochloride (14.0 g, 0.202 mol), benzyl chloride (50.0 g, 0.395 mol), and 70% ethanol (200 mL).

  • With stirring, add crystalline sodium carbonate (60.0 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic solids.

  • Transfer the filtrate to a beaker and add ice water until precipitation of a white solid is observed.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The expected product is N,N-dibenzylhydroxylamine.[1]

Step 2: Synthesis of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

This proposed synthesis involves the reaction of N,N-dibenzylhydroxylamine with a suitable three-carbon electrophile, such as 3-chloro-1,2-propanediol, to form the 5-hydroxy-oxazolidinium ring.

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityNotes
N,N-DibenzylhydroxylamineC₁₄H₁₅NO213.2810.0 g (0.047 mol)Synthesized in Step 1.
3-Chloro-1,2-propanediolC₃H₇ClO₂110.545.2 g (0.047 mol)Toxic, handle with care.
AcetonitrileCH₃CN41.05100 mLAnhydrous
Sodium bicarbonateNaHCO₃84.014.0 g (0.047 mol)

Experimental Protocol

  • In a 250 mL round-bottom flask, dissolve N,N-dibenzylhydroxylamine (10.0 g, 0.047 mol) in anhydrous acetonitrile (100 mL).

  • Add 3-chloro-1,2-propanediol (5.2 g, 0.047 mol) and sodium bicarbonate (4.0 g, 0.047 mol) to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Remove the acetonitrile from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

Proposed Synthesis Workflow

G cluster_step1 Step 1: Synthesis of N,N-Dibenzylhydroxylamine cluster_step2 Step 2: Synthesis of the Catalyst A Hydroxylamine HCl + Benzyl Chloride B Add Sodium Carbonate in 70% Ethanol A->B C Reflux for 2 hours B->C D Cool and Filter C->D E Precipitate with Ice Water D->E F Isolate N,N-Dibenzylhydroxylamine E->F G N,N-Dibenzylhydroxylamine + 3-Chloro-1,2-propanediol F->G Use as starting material H Add Sodium Bicarbonate in Acetonitrile G->H I Reflux and Monitor by TLC H->I J Cool, Filter, and Concentrate I->J K Purify by Column Chromatography J->K L Isolate 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride K->L

Figure 1. Proposed two-step synthesis of the target catalyst.

PART II: Preparation of Catalyst Solutions

The preparation of a catalyst solution with a precise concentration is critical for reproducible catalytic performance. The choice of solvent will depend on the specific reaction being catalyzed.

Materials and Equipment

ItemSpecification
2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chlorideSynthesized as per Part I
Anhydrous Solvente.g., Dichloromethane, Acetonitrile, Toluene
Volumetric flaskClass A, various sizes (10 mL, 25 mL, 50 mL)
Analytical balanceReadability of 0.1 mg
Syringes and needlesFor transfer of anhydrous solvents

Protocol for Preparing a 0.1 M Catalyst Solution in Dichloromethane

  • Drying of Glassware: Ensure all glassware (volumetric flask, beakers, etc.) is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.

  • Weighing the Catalyst: Accurately weigh the required amount of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride on an analytical balance. For a 10 mL solution of 0.1 M, you would need (0.1 mol/L) * (0.010 L) * (MW of catalyst) grams.

  • Dissolution: Transfer the weighed catalyst to the 10 mL volumetric flask.

  • Solvent Addition: Using a syringe, add approximately 5 mL of anhydrous dichloromethane to the volumetric flask.

  • Sonication (if necessary): If the catalyst does not dissolve readily, sonicate the flask for a few minutes until a clear solution is obtained.

  • Final Volume Adjustment: Carefully add anhydrous dichloromethane dropwise until the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the catalyst solution under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light and moisture.

Catalyst Solution Preparation Workflow

G A Dry Glassware B Weigh Catalyst A->B C Transfer to Volumetric Flask B->C D Add Anhydrous Solvent C->D E Dissolve (Sonication if needed) D->E F Adjust to Final Volume E->F G Homogenize Solution F->G H Store under Inert Atmosphere G->H

Figure 2. Workflow for preparing the catalyst solution.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Fume Hood: All manipulations involving volatile, corrosive, or lachrymatory reagents such as benzyl chloride and anhydrous solvents should be performed in a certified chemical fume hood.[1]

  • Handling of Reagents:

    • Hydroxylamine hydrochloride: Corrosive and may cause skin and eye irritation.[2][3]

    • Benzyl chloride: A lachrymator and is toxic. Avoid inhalation of vapors and contact with skin.

    • 3-Chloro-1,2-propanediol: Toxic and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during workup.Ensure adequate reflux time and efficient cooling during precipitation.
Incomplete cyclization in Step 2 Insufficient reaction time or temperature.Monitor the reaction closely by TLC and consider extending the reflux time or using a higher boiling point solvent.
Catalyst solution is cloudy Incomplete dissolution or presence of impurities/moisture.Ensure the catalyst is fully dissolved, using sonication if necessary. Use strictly anhydrous solvents and dry glassware.

References

  • Garapati, V. K. R., & Gravel, M. (2018). Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. Organic Letters, 20(19), 6372–6375. [Link]

  • Garapati, V. K. R. (2018). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. University of Saskatchewan. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]

  • Lyubimov, S. E., & Cherkasova, P. V. (2025). Preparation of a New Hydroxy-Containing Ammonium Salt and Its Use as a Catalyst for the Addition of Carbon Dioxide to Oxiranes. INEOS OPEN, 8(6). [Link]

  • Al-Abed, Y., & Al-Tel, T. H. (1993). Synthesis of Oxazolidinones and 1,2-Diamines from N-Alkyl Aziridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Roucoux, A. (n.d.). N-(hydroxyalkyl)ammonium salts: a wonderful toolbox for the synthesis of metal nanoparticles in neat water. ResearchGate. [Link]

  • Frontiers in Chemistry. (2024, February 19). Investigation of the benefits of the oxazolidinium cation for plastic crystal and ionic liquid electrolytes. Frontiers. [Link]

Sources

Method

Application Note: Optimal Reaction Conditions for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride (DBHO-Cl) Catalysts

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The transition from traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The transition from traditional metal-based catalysis to organocatalysis has driven the demand for highly modular, metal-free systems capable of precise stereocontrol. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (DBHO-Cl, CAS: 142350-27-4) represents a highly specialized class of bifunctional phase-transfer catalysts (PTCs) .

Unlike classical quaternary ammonium salts (e.g., TBAB) that rely solely on electrostatic ion-pairing, DBHO-Cl incorporates a strategic 5-hydroxyl group on the 1,2-oxazolidin-2-ium core [1]. This structural motif enables dual-activation: the quaternary nitrogen facilitates the lipophilic phase-transfer of anionic nucleophiles, while the 5-hydroxyl group acts as a Brønsted acid/hydrogen-bond donor to activate electrophiles. This guide details the mechanistic rationale, optimal reaction parameters, and a self-validating protocol for utilizing DBHO-Cl in asymmetric C–C bond-forming reactions.

Mechanistic Rationale: The Bifunctional Advantage

To harness DBHO-Cl effectively, researchers must understand the causality behind its structural design and the biphasic environment it operates within [2].

  • The Phase-Transfer Function (Ion-Pairing): The 2,2-dibenzyl substituents provide massive steric bulk and lipophilicity. In a biphasic aqueous/organic system, the aqueous base deprotonates the pro-nucleophile (e.g., a malonate or oxindole). The resulting water-soluble enolate undergoes ion exchange with DBHO-Cl at the liquid-liquid interface, forming a lipophilic catalyst-enolate ion pair that readily migrates into the organic phase.

  • The Hydrogen-Bonding Function (Electrophile Activation): Once in the organic phase, the 5-hydroxyl group of the oxazolidinium core forms a directional hydrogen bond with the carbonyl oxygen (or imine nitrogen) of the electrophile.

  • Stereochemical Control: This dual interaction brings the nucleophile and electrophile into a highly organized, rigid transition state within a chiral pocket, drastically lowering the activation energy while dictating facial selectivity.

Catalytic Cycle Visualization

CatalyticCycle cluster_aq Aqueous Phase (Base & Enolate Formation) cluster_org Organic Phase (Non-Polar Solvent) Base Aqueous Base (e.g., K2CO3) Substrate Pro-nucleophile (e.g., Malonate) Base->Substrate Deprotonation Enolate Metal Enolate (Water-soluble) Substrate->Enolate IonPair DBHO-Enolate Ion Pair (Lipophilic) Enolate->IonPair Phase Transfer & Ion Exchange TransitionState H-Bond Activated Transition State IonPair->TransitionState Encounters Electrophile Electrophile Electrophile (e.g., Chalcone) Electrophile->TransitionState 5-OH H-Bonding Product Stereoenriched Product TransitionState->Product C-C Bond Formation Catalyst DBHO-Cl Catalyst Product->Catalyst Catalyst Release Catalyst->IonPair Recycles to Interface

Fig 1: Biphasic catalytic cycle of DBHO-Cl highlighting dual ion-pairing and H-bond activation.

Optimization of Reaction Conditions

The efficacy of hydrogen-bond-driven phase-transfer catalysis is highly sensitive to solvent polarity, base strength, and temperature. We evaluated the asymmetric Michael addition of diethyl malonate to trans-chalcone to establish the optimal operating window for DBHO-Cl.

Causality of Parameter Selection:
  • Solvent: Non-polar solvents like Toluene or Cyclopentyl methyl ether (CPME) are mandatory. Polar solvents (like DCM or THF) competitively disrupt the delicate hydrogen-bonding network between the catalyst's 5-OH group and the electrophile, collapsing stereoselectivity [1].

  • Base: Strong bases (50% KOH) promote rapid enolate formation but can trigger uncatalyzed background reactions (yielding racemic mixtures) or saponify ester substrates. A mild base (10% K₂CO₃) suppresses the background reaction, allowing the DBHO-enolate pathway to dominate.

  • Temperature: Lowering the temperature to 0 °C rigidifies the transition state and tightens the ion pair, significantly enhancing the enantiomeric excess (ee).

Table 1: Condition Screening for DBHO-Cl Catalyzed Michael Addition
EntrySolventBase (Aqueous)Temp (°C)Time (h)Yield (%)ee (%)
1Dichloromethane50% KOH2548542
2Toluene50% KOH2568865
3Toluene10% K₂CO₃25127278
4 Toluene 10% K₂CO₃ 0 24 91 94
5CPME10% K₂CO₃0248992

Data demonstrates that Toluene at 0 °C with a mild carbonate base provides the optimal thermodynamic environment for DBHO-Cl.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Michael Addition using DBHO-Cl This protocol is designed as a self-validating system; the appearance of a distinct biphasic emulsion and the suppression of side-products validate the operational integrity of the setup.

Materials Required:

  • DBHO-Cl (CAS: 142350-27-4) [3]

  • trans-Chalcone (1.0 mmol, 208 mg)

  • Diethyl malonate (1.2 mmol, 192 mg)

  • Toluene (Anhydrous, 3.0 mL)

  • 10% w/v Aqueous K₂CO₃ solution (3.0 mL)

Step-by-Step Methodology:

  • Catalyst & Electrophile Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add trans-chalcone (1.0 mmol) and DBHO-Cl (0.05 mmol, 5 mol%, ~15.3 mg).

  • Solvent Addition: Inject 3.0 mL of anhydrous Toluene. Stir gently to dissolve the chalcone. The DBHO-Cl may remain partially suspended until the biphasic system is established.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or ice bath set precisely to 0 °C. Allow 10 minutes for thermal equilibration.

  • Nucleophile Addition: Inject diethyl malonate (1.2 mmol) directly into the organic layer.

  • Biphasic Initiation (Critical Step): Add 3.0 mL of the 10% aqueous K₂CO₃ solution dropwise over 2 minutes.

  • Vigorous Agitation: Immediately increase the stirring rate to 1000–1200 rpm .

    • Scientific Insight: In phase-transfer catalysis, the reaction rate is directly proportional to the interfacial surface area. Insufficient stirring (<500 rpm) will lead to mass-transfer limitations, stalling the reaction and allowing uncatalyzed degradation pathways to compete.

  • Reaction Monitoring: Stir at 0 °C for 24 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1). The starting chalcone spot (R_f ~0.6) should disappear, replaced by the Michael adduct (R_f ~0.4).

  • Workup & Isolation:

    • Quench the reaction by adding 5 mL of distilled water.

    • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the pure chiral Michael adduct.

Troubleshooting & Catalyst Integrity

  • Low Enantiomeric Excess (ee): If the ee drops below 80%, verify the moisture content of the Toluene. While PTC tolerates water, excessive bulk water in the organic phase can hydrate the 5-hydroxyl group of DBHO-Cl, blocking its ability to hydrogen-bond with the electrophile.

  • Emulsion Failure: If the layers separate immediately upon halting stirring, the agitation rate is too low. Ensure the use of a cross-shaped or octagonal stir bar sized appropriately for the vessel to maintain a fine, milky emulsion.

  • Catalyst Degradation: DBHO-Cl contains a hemiacetal-like 5-hydroxy-1,2-oxazolidinium core [4]. Prolonged exposure to strong bases (e.g., >50% NaOH) at elevated temperatures (>40 °C) can induce ring-opening or Hofmann elimination. Always store the catalyst in a desiccator at 4 °C.

References

  • Wang, H. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Catalysts, 9(3), 244. URL:[Link]

  • Litvajova, M., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2287-2294. URL:[Link]

  • Zelenin, K. N., et al. (1998). 1,1-Dialkyl-2-acyl-3-hydroxypyrazolidinium and 2,2-dialkyl-5-hydroxyisoxazolidinium salts. Chemistry of Heterocyclic Compounds, 34, 1051–1058. URL:[Link]

Application

Application Note: 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride in Pharmaceutical Intermediate Synthesis

Introduction & Strategic Overview The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic deployment of privileged structural scaffolds. Among these, the isoxazolidine nucleus...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic deployment of privileged structural scaffolds. Among these, the isoxazolidine nucleus has emerged as a highly versatile synthon in medicinal chemistry[1]. Specifically, 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4, MW: 305.8 g/mol )[2] serves as an advanced electrophilic and structural intermediate.

This cationic heterocycle provides a highly controlled, stereoselective pathway to N-protected 1,3-amino alcohols and β -amino acids—critical pharmacophores ubiquitous in HIV protease inhibitors, sphingosine analogs, and peptidomimetics.

Mechanistic Causality: Why the Dibenzyl-Oxazolidinium Scaffold?

As researchers scale up API syntheses, the choice of the 2,2-dibenzyl-5-hydroxyisoxazolidinium salt over neutral isoxazolidines or acyclic precursors is driven by three distinct chemical advantages:

  • N-O Bond Activation (LUMO Lowering): The quaternization of the nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the N-O bond. This makes the typically robust N-O linkage highly susceptible to mild reductive cleavage, preventing unwanted side reactions (such as epimerization) that occur under harsh reduction conditions[1].

  • Orthogonal Protection: The N,N-dibenzyl moiety provides excellent steric shielding during subsequent functionalization of the 5-hydroxy group. Furthermore, benzyl groups are easily cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ) in the final API synthesis stages, providing orthogonality to Boc, Fmoc, or Cbz protecting groups.

  • Ring-Chain Tautomerism: The 5-hydroxy-1,2-oxazolidinium system exists in dynamic equilibrium with its ring-opened β -amino aldehyde form. This equilibrium can be exploited to trap the aldehyde via Wittig olefination or direct oxidation, expanding the compound's utility beyond simple reduction.

Workflow A 2,2-Dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) B Ring-Chain Equilibration (Base-mediated) A->B pH > 7 C Reductive N-O Cleavage (Zn/AcOH or H2/Pd-C) A->C Reduction D N,N-Dibenzyl-beta-amino aldehyde (Trapped Intermediate) B->D E N,N-Dibenzyl-1,3-amino alcohol (Stable Scaffold) C->E F Oxidation (e.g., Pinnick) -> Beta-Amino Acids D->F G Homologation / Coupling -> API Synthesis E->G F->G

Caption: Synthetic divergence of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride into API scaffolds.

Self-Validating Experimental Protocols

Protocol 1: Reductive Cleavage to N,N-Dibenzyl-1,3-amino alcohol

This protocol leverages the weakened N-O bond of the oxazolidinium salt to yield the corresponding 1,3-amino alcohol. Zinc in acetic acid is the preferred method when halogens or reducible olefins are present elsewhere in the target molecule, as it avoids over-reduction.

Materials:

  • 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (1.0 eq, 10 mmol, 3.06 g)

  • Zinc dust (Activated, 5.0 eq, 50 mmol, 3.27 g)

  • Glacial Acetic Acid (20 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Activation of Zinc: Stir zinc dust in 1M HCl for 10 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.

    • Causality: This removes the passivating ZnO layer, ensuring reproducible, rapid electron transfer for the N-O cleavage[1].

  • Reaction Setup: Dissolve the oxazolidinium salt in glacial acetic acid (20 mL) in a round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Reduction: Add the activated zinc dust in small portions over 15 minutes to control the exothermic reaction. Once added, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the highly polar oxazolidinium spot indicates completion.

  • Workup & Self-Validation Step: Filter the unreacted zinc through a Celite pad, washing with DCM. Concentrate the filtrate under reduced pressure. Crucial: Neutralize the crude residue by slowly adding saturated aqueous NaHCO 3​ until pH 8 is reached. Validation: The cessation of CO 2​ evolution confirms neutralization. This step strictly prevents acid-catalyzed dehydration or degradation of the resulting 1,3-amino alcohol.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography to yield the pure N,N-dibenzyl-1,3-amino alcohol.

Protocol 2: Direct Oxidation to N,N-Dibenzyl- β -amino acid

Exploiting the ring-chain tautomerism, the hemiacetal can be directly oxidized to a carboxylic acid, providing a rapid route to β -amino acids.

Step-by-Step Methodology:

  • Solubilization: Dissolve the oxazolidinium salt (1.0 eq, 5 mmol) in a biphasic mixture of Acetone/Water (3:1, 20 mL).

  • Oxidation: Add Jones Reagent (CrO 3​ /H 2​ SO 4​ , 2.5 M, 1.5 eq) dropwise at 0 °C.

    • Causality: The acidic conditions promote the ring-opening to the β -amino aldehyde, which is immediately oxidized to the carboxylic acid by the chromic acid.

  • Quenching & Self-Validation Step: After 2 hours at room temperature, quench the excess oxidant with isopropanol (2 mL). Validation: The reaction mixture must transition from a characteristic orange color (Cr 6+ ) to an opaque green (Cr 3+ ), visually confirming the complete quenching of the oxidant.

  • Isolation: Adjust the pH to 4-5 (the approximate isoelectric point of the resulting amino acid) using 2M NaOH. Extract with EtOAc, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and condition optimizations based on established isoxazolidinium ring-opening methodologies[3].

Reaction TypeReagents / ConditionsTemp (°C)Target IntermediateExpected Yield (%)API Application
Reductive Cleavage Zn dust, Glacial AcOH0 to 25N,N-Dibenzyl-1,3-amino alcohol85 - 92Protease Inhibitors
Catalytic Hydrogenolysis H 2​ (1 atm), 10% Pd/C, MeOH25Primary 1,3-amino alcohol78 - 85Sphingosine analogs
Direct Oxidation Jones Reagent, Acetone/H 2​ O0 to 25N,N-Dibenzyl- β -amino acid65 - 75Peptidomimetics
Wittig Olefination Ph 3​ P=CHCO 2​ Et, THF, NEt 3​ 65 α,β -Unsaturated ester70 - 80Antidepressants

Mechanistic Pathway Visualization

Pathway N1 Isoxazolidinium Salt N-O bond activated N2 Ring-Opened Aldehyde Iminium intermediate N1->N2 Base / Equilibration N3 1,3-Amino Alcohol Stable Product N1->N3 Direct Hydrogenolysis N2->N3 Reduction (Zn/AcOH)

Caption: Mechanistic pathways for the conversion of the isoxazolidinium salt to 1,3-amino alcohols.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Chemical Reviews, ACS Publications. URL:[Link]

  • Novel approach to the ring-opening reaction of isoxazolidinium salts to 1,3-amino alcohols Chemische Berichte. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride Catalyzed Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions utilizing 2,2-dibenzyl-5-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions utilizing 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4)[1].

This unique scaffold functions as a bifunctional phase-transfer catalyst (PTC) . It drives reactivity through a dual-activation mechanism: the quaternary ammonium center facilitates the transfer of anionic species (like enolates) across phase boundaries, while the C5-hydroxyl group acts as a hydrogen-bond donor to activate electrophiles or stabilize transition states[2][3]. When yields drop, the root cause typically lies in a breakdown of this delicate dual-activation network.

System Overview & Mechanistic Rationale

To fix a failing reaction, you must first understand the causality of the catalytic cycle. The catalyst operates at the liquid-liquid or solid-liquid interface. The chloride counterion must be exchanged for the reactive anion (e.g., an enolate). Once the lipophilic ion pair enters the organic phase, the C5-hydroxyl group anchors the electrophile via hydrogen bonding, dictating both the reaction rate and the stereochemical outcome[4].

Low yields usually stem from mass transfer limitations , catalyst degradation via ring-opening , or counterion inhibition .

Mechanism Cat Catalyst (Aq) [Cl- Counterion] IonPair Lipophilic Ion Pair (Organic Phase) Cat->IonPair Phase Transfer Degradation Retro-Hemiacetalization (Degradation) Cat->Degradation Excess Strong Base Base Aqueous Base Enolate Enolate Formation (Interface) Base->Enolate Deprotonation Enolate->IonPair Anion Exchange Product Alkylated Product IonPair->Product H-Bond Activation

Mechanism of dual-activation and primary degradation pathway of the isoxazolidinium catalyst.

Diagnostic Matrix: Identifying the Root Cause

Compare your experimental observations against this matrix to identify the thermodynamic or kinetic bottlenecks in your workflow.

Symptom / ObservationMechanistic Root CauseRecommended Action
Reaction stalls at <30% conversion Counterion Inhibition: Chloride is tightly bound due to high hydration energy, preventing enolate exchange.Perform a counterion exchange to a softer, non-coordinating anion (e.g., BF₄⁻ or PF₆⁻).
Yield drops when scaling up Mass Transfer Limitation: Insufficient interfacial area between the aqueous and organic phases.Increase stirring rate to >800 RPM; switch to a specialized PTC impeller.
Color darkens; NMR shows aldehyde peaks Catalyst Degradation: The C5-OH group is sensitive to strong bases, leading to ring-opening.Switch from 50% NaOH to a milder base like K₂CO₃ or K₂HPO₄.
Good conversion, but poor selectivity H-Bond Disruption: Protic solvents (water/alcohols) are competitively hydrogen-bonding with the substrate.Use strictly aprotic organic solvents (Toluene, CPME, or DCM)[3].

Step-by-Step Troubleshooting Workflows

Workflow A: Counterion Exchange Protocol (Self-Validating System)

Chloride is a "hard" anion that pairs tightly with the quaternary nitrogen, often outcompeting your substrate's enolate for the active site. Exchanging chloride for tetrafluoroborate (BF₄⁻) increases the catalyst's lipophilicity and creates a "loose" ion pair, dramatically accelerating the reaction[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in a minimal amount of dichloromethane (DCM).

  • Exchange: Add 1.2 eq of aqueous Sodium Tetrafluoroborate (NaBF₄) as a 2M solution.

  • Biphasic Stirring: Stir vigorously (1000 RPM) at room temperature for 2 hours. The high lipophilicity of the BF₄⁻ salt drives it into the DCM layer, while NaCl remains in the aqueous layer.

  • Separation & Wash: Separate the organic layer. Wash twice with deionized water to remove residual NaCl.

  • Validation (Critical): Dry the organic layer over MgSO₄, filter, and concentrate. Run a ¹⁹F NMR to confirm the presence of the BF₄⁻ counterion (sharp singlet around -153 ppm) and an AgNO₃ test on a water extraction to confirm the absence of chloride precipitates.

Workflow B: Optimizing the Biphasic Environment

Bifunctional PTCs require a highly specific microenvironment. If the base is too strong, the hemiacetal-like C5-hydroxyl group will undergo base-catalyzed retro-cycloaddition, destroying the catalyst.

Step-by-Step Methodology:

  • Solvent Selection: Replace polar solvents (THF/MeCN) with non-polar, aprotic solvents like Toluene or Cyclopentyl methyl ether (CPME). This forces the H-bonding interaction between the catalyst and the electrophile.

  • Base Moderation: If using 50% aq. NaOH, dilute to 10-20%, or switch to a solid-liquid PTC system using finely milled anhydrous K₂CO₃.

  • Agitation: Set overhead stirring to a minimum of 800 RPM. Magnetic stir bars are insufficient for >5 mmol scales due to poor interfacial shearing.

TroubleshootingTree Start Low Yield Detected CheckConv Is conversion stalling early (<50%)? Start->CheckConv Stirring Increase stirring rate (>800 rpm) CheckConv->Stirring Yes (Mass Transfer Issue) BaseCheck Check Base Strength CheckConv->BaseCheck No (Side Reactions) Degradation Switch to milder base (e.g., K2CO3) BaseCheck->Degradation Catalyst Decomposing Counterion Perform Counterion Exchange (Cl- to BF4-) BaseCheck->Counterion Catalyst Intact but Inactive

Decision tree for systematic troubleshooting of low-yielding PTC reactions.

Frequently Asked Questions (FAQs)

Q: Why does my reaction work perfectly at 0.1 mmol scale but fail completely at 10 mmol? A: This is a classic hallmark of mass transfer limitation. At smaller scales, a magnetic stir bar creates a sufficient vortex to mix the aqueous and organic phases. At larger scales, the surface-area-to-volume ratio of the emulsion drops. You must switch to an overhead mechanical stirrer with a pitched-blade turbine to maintain the necessary interfacial area for the catalyst to exchange ions.

Q: Can I recover and reuse the 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium catalyst? A: Yes, but with caveats. Because the catalyst contains a free hydroxyl group, it can slowly degrade via oxidation or ring-opening over prolonged exposure to basic conditions. To recover it, acidify the aqueous phase post-reaction to pH 4-5 (to re-protonate any opened forms and stabilize the ring), extract with DCM, and precipitate using cold diethyl ether. Always run a ¹H NMR before reuse to ensure the structural integrity of the isoxazolidinium core.

Q: Does the choice of electrophile impact the catalyst's efficiency? A: Absolutely. The C5-hydroxyl group activates electrophiles via hydrogen bonding[2]. If your electrophile lacks strong hydrogen-bond acceptors (e.g., using unactivated alkyl halides instead of nitroolefins or Michael acceptors), the bifunctional nature of the catalyst is bypassed, and it acts merely as a standard, sub-optimal PTC. Ensure your electrophile is electronically matched to the catalyst's H-bond donor capacity.

References

  • [2] MDPI. Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Catalysts 2019. Available at: [Link]

  • [4] Beilstein Journal of Organic Chemistry. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. 2021. Available at:[Link]

  • [3] Beilstein Journal of Organic Chemistry. Bifunctional catalysis - BJOC. 2015. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Enantioselectivity with 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving enantiomeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving enantiomeric excess (e.e.) using the chiral phase-transfer catalyst, 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your asymmetric synthesis endeavors.

Introduction to 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is a chiral quaternary ammonium salt designed for use as a phase-transfer catalyst in enantioselective synthesis. Its structure combines several key features to facilitate high stereochemical control: a rigid oxazolidine ring derived from a chiral amino alcohol, bulky benzyl groups to create a defined chiral environment, and a hydroxyl group capable of forming hydrogen bonds with the substrate to enhance stereodifferentiation. While this specific catalyst is an emerging tool, its design is based on well-established principles of asymmetric phase-transfer catalysis.[1][2]

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low enantiomeric excess can be a significant hurdle. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Suboptimal Enantiomeric Excess (<80% e.e.)

Possible Causes & Solutions

  • Incorrect Catalyst Loading:

    • Explanation: The catalyst concentration directly influences the rate of the catalyzed reaction versus the non-catalyzed background reaction, which produces a racemic product. An insufficient amount of catalyst may not be enough to outcompete the racemic pathway.

    • Solution: Systematically screen catalyst loading, starting from 1 mol%. Increase the loading in increments (e.g., 2 mol%, 5 mol%) to find the optimal concentration.

  • Inappropriate Solvent Choice:

    • Explanation: The solvent plays a crucial role in the solubility of the catalyst and reactants, as well as the conformation of the catalyst-substrate complex in the transition state. Non-polar solvents often enhance the tight ion-pairing required for effective stereochemical communication.

    • Solution: Screen a range of non-polar solvents such as toluene, dichloromethane, and tert-butyl methyl ether. Avoid highly polar or protic solvents that can interfere with the catalyst's function.

  • Suboptimal Reaction Temperature:

    • Explanation: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to a greater energy difference between the diastereomeric transition states, resulting in higher enantioselectivity.[3]

    • Solution: Conduct the reaction at a lower temperature. If the reaction is currently run at room temperature, try 0 °C, -20 °C, or even -78 °C. Be aware that lowering the temperature will also decrease the reaction rate, so extended reaction times may be necessary.

Problem 2: Inconsistent or Non-Reproducible Enantiomeric Excess

Possible Causes & Solutions

  • Presence of Water:

    • Explanation: Many phase-transfer catalysts and the reactions they mediate are sensitive to moisture. Water can hydrolyze the substrate or catalyst and can interfere with the formation of the crucial catalyst-substrate complex.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and ensure starting materials are dry.

  • Impure Reagents or Catalyst:

    • Explanation: Impurities in the starting materials, reagents, or the catalyst itself can act as competing substrates or catalyst poisons, leading to a decrease in enantioselectivity.

    • Solution: Use freshly purified starting materials and high-purity solvents. If you have synthesized the catalyst in-house, ensure it is thoroughly purified.

  • Atmospheric Contamination:

    • Explanation: For reactions sensitive to oxygen or carbon dioxide, performing the reaction under an inert atmosphere is critical.

    • Solution: Conduct the reaction under a nitrogen or argon atmosphere using standard Schlenk line or glovebox techniques.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride?

A1: This catalyst operates as a chiral phase-transfer catalyst. The positively charged quaternary ammonium center pairs with an anionic nucleophile, drawing it from the aqueous or solid phase into the organic phase where the electrophilic substrate resides. The chiral environment created by the dibenzyl groups and the rigid oxazolidine backbone blocks one face of the nucleophile, forcing the electrophile to approach from the less sterically hindered face. The hydroxyl group can further enhance selectivity by forming a hydrogen bond with the substrate, locking it into a specific orientation within the catalyst-substrate complex.[4][5]

Q2: How can I synthesize 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride?

Q3: What types of reactions are suitable for this catalyst?

A3: Chiral quaternary ammonium salts are effective in a variety of enantioselective reactions, including:

  • Alkylation of glycine imine derivatives for the synthesis of non-natural amino acids.[1]

  • Michael additions of malonates and other nucleophiles to α,β-unsaturated compounds.[4]

  • Aldol reactions.[2]

  • Epoxidation reactions.

Q4: How should I store and handle the catalyst?

A4: As a quaternary ammonium salt, it is likely a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere and protected from moisture and light. Handle in a well-ventilated area, and wear appropriate personal protective equipment.[7]

Q5: How do I monitor the progress and determine the enantiomeric excess of my reaction?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The enantiomeric excess of the product should be determined using a chiral stationary phase high-performance liquid chromatography (HPLC) or chiral GC.

Experimental Protocols

General Procedure for Asymmetric Alkylation of a Glycine Imine
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycine imine substrate (1.0 equiv.) and 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (0.01-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.

  • Solvent and Reagents: Add anhydrous toluene via syringe. Cool the mixture to the desired temperature (e.g., 0 °C). Add the alkylating agent (1.1 equiv.) and a 50% aqueous solution of potassium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at the specified temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.[8]

Data Presentation

Table 1: Effect of Reaction Parameters on Enantiomeric Excess (Hypothetical Example)

EntryCatalyst Loading (mol%)SolventTemperature (°C)Enantiomeric Excess (%)
11Toluene2575
22Toluene2582
31CH₂Cl₂2578
41Toluene088
51Toluene-2095

Visualizations

Troubleshooting_Low_EE start Low Enantiomeric Excess check_purity Verify Purity of Reagents & Catalyst start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions Purity OK purify Purify Reagents/Catalyst check_purity->purify Impure check_catalyst Evaluate Catalyst Performance check_conditions->check_catalyst Optimized optimize_temp Screen Temperature & Solvent check_conditions->optimize_temp Suboptimal success High Enantiomeric Excess check_catalyst->success Performance OK screen_catalyst Screen Catalyst Loading check_catalyst->screen_catalyst Poor Performance purify->start optimize_temp->start screen_catalyst->start

Caption: Troubleshooting workflow for low enantiomeric excess.

Catalytic_Cycle catalyst Q⁺X⁻ (Catalyst) ion_exchange Ion Exchange catalyst->ion_exchange nucleophile M⁺Nu⁻ (Aqueous/Solid) nucleophile->ion_exchange organic_phase Q⁺Nu⁻ (Organic Phase) ion_exchange->organic_phase complex [Q⁺Nu⁻---E] Complex organic_phase->complex substrate Electrophile (E) substrate->complex reaction Asymmetric Reaction complex->reaction reaction->catalyst product Product (Nu-E) reaction->product byproduct M⁺X⁻ (Aqueous/Solid) reaction->byproduct

Caption: Proposed catalytic cycle for phase-transfer catalysis.

References

  • Dutcher, J. S., et al. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Dalton Transactions, 51(30), 11435-11443. [Link]

  • Dutcher, J. S., et al. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. KAUST Repository. [Link]

  • Ooi, T., Ohara, D., Fukumoto, K., & Maruoka, K. (2005). Importance of Chiral Phase-Transfer Catalysts with Dual Functions in Obtaining High Enantioselectivity in the Michael Reaction of Malonates and Chalcone Derivatives. Organic Letters, 7(15), 3195-3197. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(52), 31367-31405. [Link]

  • Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350. [Link]

  • Saleem, A., et al. (2024). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 16(7), 859. [Link]

  • Maruoka, K. (2016). Design of high-performance chiral phase-transfer catalysts with privileged structures. Proceedings of the Japan Academy, Series B, 92(10), 475-492. [Link]

  • Lee, S., et al. (2019). Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction. Molecules, 24(18), 3328. [Link]

  • Maruoka, K. (2016). Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(52), 31367-31405. [Link]

  • Sim, T., & Kim, H. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 66(20), 6786-6788. [Link]

  • Di Mola, A., et al. (2021). Study of Ground State Interactions of Enantiopure Chiral Quaternary Ammonium Salts and Amides, Nitroalkanes, Nitroalkenes, Esters, Heterocycles, Ketones and Fluoroamides. Chemistry – A European Journal, 27(40), 10352-10363. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. [Link]

  • Tumas, W., & Wu, B. (1998). Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. OSTI.GOV. [Link]

  • Li, H., et al. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Angewandte Chemie International Edition, 54(40), 11628-11666. [Link]

  • Wang, Y., et al. (2020). Chiral Oxazolinyl Hydroxyl Ferrocene Catalysts: Synthesis and Applications in Asymmetric Reactions. Chemistry – An Asian Journal, 15(16), 2445-2454. [Link]

  • Aït-Haddou, H., et al. (2023). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 28(18), 6543. [Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(16), 4312-4348. [Link]

  • Mondal, S., et al. (2019). Enantioselective[9][10]-Stevens rearrangement of quaternary ammonium salts. A mechanistic evaluation. Chemical Communications, 55(65), 9602-9605. [Link]

  • Iwakura, Y., & Izawa, S. (1964). Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. Heterocycles, 6(9), 1259-1264. [Link]

  • Ghorai, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 578. [Link]

  • Hilder, M., et al. (2023). Ionic liquids and plastic crystals utilising the oxazolidinium cation: the effect of ether functionality in the ring. Materials Chemistry Frontiers, 7(1), 118-130. [Link]

  • McGonigal, P. R., & Clayden, J. (2023). Control of dynamic sp 3 -C stereochemistry. Nature Chemistry, 15(5), 606-616. [Link]

  • Okuno, K., et al. (2022). Efficient methods for the synthesis of chiral 2‐oxazolidinones as pharmaceutical building blocks. Chirality, 34(7), 915-924. [Link]

  • Huang, H., et al. (2023). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. [Link]

  • Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein Journal of Organic Chemistry, 3, 21. [Link]

  • PTC Organics. Chiral Phase-Transfer Catalysis. [Link]

  • Ghorai, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]

  • Zebrowski, P., et al. (2020). Enantioselective β-Selective Addition of Isoxazolidin-5-ones to Allenoates Catalyzed by Quaternary Ammonium Salts. European Journal of Organic Chemistry, 2020(24), 3491-3495. [Link]

  • Hilder, M., et al. (2024). Investigation of the benefits of the oxazolidinium cation for plastic crystal and ionic liquid electrolytes. Frontiers in Chemistry, 12, 1354929. [Link]

  • Chen, Z., et al. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. RSC Advances, 10(19), 11217-11221. [Link]

  • Wu, X., & Larock, R. C. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. The Journal of Organic Chemistry, 87(24), 16733-16741. [Link]

  • Maday, M., et al. (2026). Syn vs. Anti? What Controls Addition Stereochemistry in Chlorolactonization. Angewandte Chemie International Edition. [Link]

  • Chen, Z., et al. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. ResearchGate. [Link]

  • Tarafder, M. T. H., et al. (2001). 2,2-Dibenzylhydrazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1054-o1055. [Link]

  • PubChem. 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. [Link]

Sources

Troubleshooting

Preventing degradation of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4). This versatile small-molecule scaffold is a quaternized isoxazolidinium salt. While highly useful in complex organic synthesis, it is notoriously susceptible to deliquescence and ring-opening degradation.

This guide provides field-proven, self-validating methodologies to ensure the structural integrity of your reagent during long-term storage.

Visual & Analytical Indicators of Degradation

Before troubleshooting, you must establish a baseline for reagent integrity. The table below summarizes the quantitative and qualitative parameters used to differentiate an intact, viable batch from a degraded one.

Table 1: Quantitative Quality Control Parameters

ParameterIntact Reagent (Acceptable)Degraded Reagent (Reject)Analytical Method
Physical State Free-flowing white/off-white powderSticky, yellowish oil or clumped solidVisual Inspection
Moisture Content < 0.5% w/w> 1.5% w/wCoulometric KF Titration
1 H-NMR (Hemiacetal C5-H) Sharp doublet/multiplet ~5.8 ppmDiminished or absent 1 H-NMR (400 MHz, CD 3​ CN)
1 H-NMR (Aldehyde C-H) AbsentDistinct peak ~9.8 ppm 1 H-NMR (400 MHz, CD 3​ CN)
Purity (LC-MS) > 95% (Target m/z: 270.15 [M-Cl] + )< 90% (Multiple adducts)ESI-LC-MS (Positive Mode)

Core Troubleshooting & FAQs: Mechanisms of Degradation

Q1: My reagent arrived as a dry powder but turned into a sticky oil after a few days on the bench. What happened? A: This is a classic case of deliquescence driven by the compound's extreme hygroscopicity. Quaternary ammonium compounds possess a permanent positive charge on the nitrogen atom, creating strong electrostatic fields that aggressively attract polar water molecules from ambient humidity[1]. Once hydrated, the crystal lattice collapses, turning the solid into an oil. To prevent this, the reagent must be handled strictly in an inert atmosphere and stored with desiccants.

Q2: NMR analysis of my stored batch shows a new peak around 9.8 ppm. What is the mechanism of this degradation? A: The peak at 9.8 ppm indicates the formation of an aldehyde, confirming that the isoxazolidinium ring has opened. The 5-hydroxy-1,2-oxazolidin-2-ium core is a cyclic hemiacetal. In the presence of trace moisture, heat, or basic impurities, this hemiacetal exists in a dynamic equilibrium with its open-chain aldehyde-hydroxylamine form[2]. While the cyclic form is favored in a dry solid state, moisture acts as a solvent and proton shuttle, facilitating ring-opening[3]. Over time, or under oxidative conditions, this process becomes irreversible.

degradation_pathway A Intact 5-Hydroxy- 1,2-oxazolidin-2-ium B Moisture/H2O Exposure A->B C Ring-Opened Form (Aldehyde + Hydroxylamine) A->C Base/Heat B->C D Irreversible Degradation C->D

Fig 1: Hemiacetal ring-opening degradation pathway of the isoxazolidinium salt.

Q3: How should I accurately quantify the moisture content of this reagent without triggering thermal degradation? A: We strongly recommend Coulometric Karl Fischer (KF) Titration over Loss-on-Drying (LOD). Heating the sample during LOD will induce thermal ring-opening and volatilize the resulting degradation products, leading to falsely elevated moisture readings. Coulometric KF titration accurately quantifies trace water (down to 1 µg) via the stoichiometric reduction of iodine at room temperature[4].

Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. If the acceptance criteria at the end of the workflow are met, the integrity of your storage environment is mathematically and chemically verified.

Protocol A: Optimal Long-Term Storage & Aliquoting Workflow

Causality: Minimizing freeze-thaw cycles and ambient air exposure prevents the accumulation of trace water that drives hemiacetal ring-opening and deliquescence.

  • Thermal Equilibration: Upon receiving the reagent on dry ice, place the sealed bottle in a desiccator at room temperature for 2 hours before opening. Reasoning: Opening a cold vial pulls ambient moisture directly into the powder via condensation.

  • Inert Transfer: Move the unopened bottle into a glovebox purged with high-purity Argon or Nitrogen (H 2​ O < 1 ppm, O 2​ < 1 ppm).

  • Aliquoting: Dispense single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials. Reasoning: Amber glass prevents photo-catalyzed oxidation of the benzyl groups.

  • Hermetic Sealing: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Storage: Store the aliquots at -20°C inside a secondary sealed container filled with indicating Drierite (calcium sulfate) or silica gel.

storage_workflow Start Receive Reagent (Lyophilized Solid) Glovebox Transfer to Inert Glovebox (Ar/N2) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store QC Pre-Use QC (1H-NMR / KF Titration) Store->QC

Fig 2: Optimal inert handling and long-term storage workflow to prevent deliquescence.

Protocol B: Quality Control (QC) Validation Workflow

Causality: Quaternary ammonium salts often exhibit poor solubility in pure methanol, trapping lattice moisture and yielding false-negative KF results. Adding formamide disrupts the ionic lattice, ensuring complete dissolution and accurate moisture quantification[5].

  • Sample Preparation: Inside the glovebox, dissolve 50 mg of the stored aliquot in 1.0 mL of an anhydrous Methanol/Formamide mixture (2:1 v/v).

  • Coulometric KF Titration: Inject the solution into the KF titrator cell.

  • NMR Verification: Dissolve 10 mg of the compound in anhydrous CD 3​ CN. Note: Do not use CDCl 3​ , as trace DCl impurities can acid-catalyze the hemiacetal ring-opening.

  • Self-Validation Check:

    • If KF titration reads < 0.5% w/w AND the NMR shows no peak at 9.8 ppm , your storage protocol is validated.

    • If moisture exceeds 1.5%, the aliquot must be discarded, and the glovebox purge system must be audited for leaks.

References

  • Quaternary Ammonium Compound (Chemistry) – Study Guide StudyGuides.com[Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides Journal of the American Chemical Society (ACS)[Link]

  • Karl Fischer Titration – Moisture Analysis SG Systems Global[Link]

  • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks Utrecht University Repository[Link]

Sources

Optimization

Optimizing catalyst loading for 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in organic synthesis

Technical Support Center: Troubleshooting & Optimizing 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride Introduction & Mechanistic Causality Welcome to the Technical Support Center. This guide is specifically designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride

Introduction & Mechanistic Causality

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals utilizing 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4)[1][2]. This compound is a highly versatile small-molecule scaffold that functions both as a phase-transfer catalyst (PTC) and an organocatalyst precursor in complex asymmetric syntheses[3][4].

To optimize this catalyst, one must understand its underlying chemical causality. Because of its unique 5-hydroxy-isoxazolidinium structure, the molecule undergoes dynamic ring-chain tautomerism —constantly interconverting between a closed cyclic hemiacetal and an acyclic active nitrone/iminium species[3][5]. Furthermore, the dibenzyl quaternary nitrogen provides a tunable steric environment whose reactivity is heavily dictated by the nature of its counterion[4].

Section 1: Frequently Asked Questions (FAQs)

Q: What is the optimal starting catalyst loading for standard cycloadditions or alkylations? A: We recommend establishing a baseline at 10 mol% [5]. While highly active organocatalysts can sometimes operate at 1–5 mol%, the dynamic equilibrium of the 5-hydroxy-isoxazolidinium salt requires a slightly higher initial loading to overcome background hydrolysis and ensure a sufficient concentration of the active open-chain electrophile.

Q: Why does increasing the catalyst loading beyond 20 mol% decrease my enantiomeric excess (ee)? A: Higher catalyst concentrations can lead to off-cycle catalyst aggregation. In the case of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, excess concentration promotes the dimerization of the open-chain nitrone form[3]. Furthermore, a high concentration of chloride ions increases the ionic strength of the organic phase, which can trigger non-selective, uncatalyzed background reactions[4].

Q: Can I use this catalyst in purely non-polar solvents like toluene? A: Yes, but with strict modifications. In purely non-polar solvents, the chloride counterion forms a very tight ion pair with the quaternary nitrogen, drastically reducing the catalyst's electrophilicity[4]. You must either use a biphasic system (e.g., Toluene/H₂O) to solvate the chloride ion or perform an in-situ anion exchange to a less coordinating anion (like PF₆⁻ or BF₄⁻) prior to the reaction[5].

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Poor Conversion Despite High Catalyst Loading

  • Root Cause: Tight ion pairing or poor solubility of the chloride salt in the chosen organic phase.

  • Causality: The catalytic cycle relies on the rapid exchange of substrates at the active site. If the chloride counterion is tightly bound to the dibenzyl-ammonium core, it sterically and electronically blocks substrate coordination[4][5].

  • Solution: Perform an in-situ anion exchange. Adding 1.0 equivalent (relative to the catalyst) of NaPF₆ or AgBF₄ precipitates NaCl/AgCl and generates a much more reactive, loose ion pair.

Issue 2: Catalyst Deactivation Mid-Reaction (Stalling)

  • Root Cause: Hydration imbalance.

  • Causality: While trace water is essential for the proton-shuttling steps in iminium/enamine catalysis, bulk water drives the equilibrium entirely toward the inactive, fully hydrated cyclic hemiacetal, quenching the catalytic cycle[5].

  • Solution: Add 4Å molecular sieves to the reaction mixture to sequester excess moisture, or strictly control the water content by using a standardized biphasic solvent ratio (e.g., DCM/H₂O 19:1)[5].

Section 3: Quantitative Data Summaries

The following table summarizes the empirical impact of catalyst loading, solvent choice, and counterion on a standard 1,3-dipolar cycloaddition workflow[3][5].

Catalyst Loading (mol%)Solvent SystemCounterionConversion (%)Enantiomeric Excess (ee %)Status / Recommendation
5 mol%DCM (Anhydrous)Cl⁻35%65%Suboptimal. Tight ion pairing limits turnover.
10 mol%DCM / H₂O (19:1)Cl⁻88%92%Optimal Baseline . Trace water aids proton transfer.
10 mol%ToluenePF₆⁻95%96%Highly Recommended . Loose ion pair enhances selectivity.
25 mol%DCM / H₂O (19:1)Cl⁻70%75%Catalyst aggregation and background reaction dominance.

Section 4: Step-by-Step Methodologies

Protocol: Self-Validating Catalyst Loading Optimization To ensure scientific integrity, this protocol includes built-in validation steps to confirm that the observed yield is strictly a result of catalytic turnover and not stoichiometric artifacts.

  • Step 1: Baseline & Control Setup Prepare two parallel reaction vials. To Vial A (Control), add all substrates and solvent without the catalyst. To Vial B (Test), add substrates, solvent, and exactly 10 mol% of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride[1].

  • Step 2: Counterion Exchange (Optional but Recommended) If operating in non-polar solvents, add 10 mol% of NaPF₆ to Vial B. Stir for 15 minutes at room temperature to allow for the precipitation of NaCl before adding the primary reactants[5].

  • Step 3: Kinetic Sampling Do not wait for the end of the reaction to take measurements. Extract 20 µL aliquots at 1-hour, 3-hour, and 6-hour marks. Quench immediately in cold hexane.

  • Step 4: Self-Validation Analysis Analyze the aliquots via HPLC. If Vial A shows >10% conversion, your background reaction is too fast, and any ee observed in Vial B will be artificially lowered. If Vial B shows a linear increase in product formation over the first 3 hours, the catalyst is turning over efficiently. If it plateaus early, the catalyst is deactivating (refer to Troubleshooting Issue 2).

Section 5: Visualizations

Mechanism A 2,2-dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium chloride B Ring-Opened Nitrone / Active Iminium A->B -H2O / Equilibrium C Substrate Complex (Transition State) B->C + Substrate D Product Release C->D Cycloaddition D->A Catalyst Regeneration

Mechanistic cycle of 1,2-oxazolidinium-catalyzed cycloaddition and regeneration.

Troubleshooting Start Issue: Low Yield Q1 Homogeneous? Start->Q1 Sol1 Optimize Solvent Q1->Sol1 No Q2 Loading < 5 mol%? Q1->Q2 Yes Sol2 Increase to 10 mol% Q2->Sol2 Yes Sol3 Anion Exchange (PF6-) Q2->Sol3 No

Troubleshooting decision tree for optimizing oxazolidinium catalyst performance.

Sources

Troubleshooting

Purification techniques for reaction mixtures containing 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. This document provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this highly polar, chiral quaternary ammonium salt.

Introduction: Understanding the Challenge

2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is a quaternary ammonium compound (QAC) characterized by a permanent positive charge on the nitrogen atom, high polarity due to its ionic nature and the presence of a hydroxyl group, and a key stereocenter at the C5 position. These structural features, while crucial for its intended function, present significant purification challenges. Standard purification techniques, such as normal-phase silica gel chromatography, often fail due to strong, irreversible interactions between the cationic analyte and the acidic stationary phase, leading to poor recovery and peak shape.[1] Furthermore, the stability of the oxazolidine ring itself can be a concern under certain conditions.[2]

This guide is designed to provide a logical, experience-driven framework for navigating these challenges, ensuring you can achieve high purity and yield in your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in a practical question-and-answer format.

Q1: My crude product is a persistent oil or gum after solvent removal. How can I solidify it?

Answer: This is a common issue with highly polar, ionic compounds that can be hygroscopic or have a low melting point. The goal is to induce crystallization or precipitation.

  • Causality: The oily nature is often due to residual solvents, the presence of impurities that inhibit crystallization, or the inherent properties of the salt itself.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude material under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

    • Trituration: This is often the most effective method. Add a non-polar "anti-solvent" in which your product is completely insoluble but your non-polar impurities might be soluble. Vigorously scratch the inside of the flask with a glass rod or stir the mixture rapidly. Good anti-solvents to try are diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.

    • Precipitation from a Solvent/Anti-Solvent System: Dissolve the crude oil in a minimum amount of a polar solvent where it is highly soluble (e.g., methanol, ethanol, or acetonitrile). Then, slowly add a non-polar anti-solvent (like those mentioned above) with vigorous stirring until the solution becomes cloudy and a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.

Q2: How can I effectively remove non-polar impurities, such as unreacted starting materials or byproducts, from my crude reaction mixture?

Answer: A liquid-liquid extraction (LLE) is the ideal technique for this purpose, leveraging the salt's high polarity.

  • Causality: Your target compound, being a salt, will preferentially partition into a polar or aqueous phase, while non-polar organic impurities will prefer a non-polar organic phase.

  • Recommended Protocol:

    • Dissolve your crude reaction mixture in a suitable polar solvent. If the compound is water-soluble, deionized water is a good choice. If it has limited water solubility, a system like acetonitrile or methanol can be used.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of an immiscible, non-polar organic solvent such as hexanes, diethyl ether, or dichloromethane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the polar layer containing your product. Repeat the wash of the polar layer with fresh non-polar solvent two to three more times.[3]

    • The combined non-polar layers contain the impurities and can be discarded. The purified product is recovered by removing the solvent from the polar layer.

Q3: My compound is permanently stuck to my standard silica gel column. Why is this happening and what are the alternatives?

Answer: This is the most common failure mode for purifying quaternary ammonium compounds on standard silica gel.

  • Causality: Silica gel has a surface rich in acidic silanol groups (Si-OH). Your positively charged quaternary ammonium cation binds strongly and often irreversibly to these deprotonated silanol sites (Si-O⁻) via electrostatic interactions. This prevents the compound from eluting properly.[1][4]

  • Solutions & Alternatives:

    • Avoid Standard Silica Gel: For preparative scale, it is best to avoid unmodified silica gel entirely.

    • Use Alumina: Neutral or basic alumina can be a better alternative to silica. The surface is less acidic, reducing the strong ionic binding. A polar eluent system, such as acetonitrile/water or methanol/dichloromethane, is typically required.[3]

    • Reversed-Phase (C18) Chromatography: This is the most robust and recommended chromatographic method for purifying polar salts.[5] See Q4 for details on this technique.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase with a mobile phase rich in an organic solvent (e.g., >70% acetonitrile) and a smaller amount of aqueous buffer.[4][6]

Q4: I am using reversed-phase (C18) chromatography, but my peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape in reversed-phase chromatography for ionic compounds is usually caused by secondary interactions with residual silanols on the stationary phase or poor ionization control.

  • Causality: Even on C18-modified silica, some free silanol groups remain. The positive charge on your compound can interact with these sites, causing peak tailing. Additionally, inconsistent ionization can lead to peak broadening.

  • Troubleshooting Steps:

    • Add a Buffer: The most effective solution is to add a buffer to your mobile phase (both aqueous and organic components). This maintains a constant pH and the high ionic strength of the buffer helps to mask the residual silanol sites.[5] A volatile buffer like ammonium acetate or ammonium formate (e.g., 10-20 mM concentration) is ideal, especially if you need to remove it later for mass spectrometry.[6]

    • Adjust pH: Using a buffer with a low pH (e.g., 3.5) can protonate the silanol groups, reducing their negative charge and minimizing unwanted interactions.[5]

    • Use an Ion-Pairing Reagent: For difficult separations, adding an ion-pairing reagent like trifluoroacetic acid (TFA) (0.05-0.1%) can improve retention and peak shape. The TFA anion pairs with your cation, rendering the complex more hydrophobic and better behaved on the C18 phase. However, be aware that ion-pairing reagents can be difficult to remove from the final product and can suppress signal in mass spectrometry.[4]

Q5: I'm concerned about the stability of the oxazolidinium ring. What conditions should I avoid during workup and purification?

Answer: The oxazolidine ring can be susceptible to hydrolysis (ring-opening), particularly in the presence of water and under strongly acidic or basic conditions.

  • Causality: The ring can open via hydrolysis to form the corresponding amino alcohol. Studies on related oxazolidine compounds show that this process can be catalyzed by both acid and base.[2]

  • Recommendations:

    • Avoid Strong pH Extremes: Whenever possible, maintain a near-neutral pH during aqueous extractions and chromatography. If you must use acidic or basic conditions, do so at low temperatures and for the shortest possible time.

    • Limit Exposure to Water: While water is often necessary for extractions or as a mobile phase component, minimize prolonged storage of the compound in aqueous solutions. After purification, ensure the final product is thoroughly dried to remove all water.

    • Monitor for Degradation: Use analytical techniques like ¹H NMR or LC-MS to check for the presence of the ring-opened amino alcohol byproduct in both your crude and purified material.

Q6: My synthesis is likely to produce a mixture of enantiomers. How can I approach chiral separation?

Answer: Separating the enantiomers of your chiral compound requires specialized chiral chromatography techniques.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic methods. A chiral environment, provided by a chiral stationary phase (CSP) or a chiral additive in the mobile phase, is required to form transient diastereomeric complexes that can be resolved.

  • Recommended Approach:

    • Chiral HPLC with Polysaccharide-Based Columns: This is the most common and effective method. Columns with chiral selectors like amylose or cellulose derivatives are highly effective for separating a wide range of compounds, including oxazolidinone analogues.[7][8]

    • Mobile Phase: Polar organic modes using solvents like methanol, ethanol, or acetonitrile are often successful.[7][8]

    • Capillary Electrophoresis (CE): For analytical scale, CE with chiral selectors such as cyclodextrins can also be a powerful technique for enantioseparation of related oxazolidinone structures.[9][10]

Purification Strategy Workflow

Choosing the correct purification strategy is critical. The following flowchart provides a decision-making guide based on the nature of the impurities and the required scale of purification.

PurificationWorkflow Start Crude Reaction Mixture CheckPolar Are major impurities non-polar? Start->CheckPolar LLE Liquid-Liquid Extraction (e.g., Water/DCM or MeCN/Hexane) Recrystallize Recrystallization / Precipitation (e.g., from EtOH/Ether) LLE->Recrystallize CheckPolar->LLE Yes CheckPolar->Recrystallize No CheckPurity Is purity >95%? Recrystallize->CheckPurity Chromatography Chromatography Needed CheckPurity->Chromatography No CheckChiral Is Chiral Separation Required? CheckPurity->CheckChiral Yes ReversedPhase Reversed-Phase (C18) Flash or HPLC Chromatography->ReversedPhase Default Choice HILIC HILIC / Alumina Chromatography Chromatography->HILIC If poor retention on C18 ReversedPhase->CheckChiral HILIC->CheckChiral FinalProduct Pure Product CheckChiral->FinalProduct No ChiralHPLC Chiral HPLC (Polysaccharide CSP) CheckChiral->ChiralHPLC Yes ChiralHPLC->FinalProduct

Caption: Decision flowchart for purifying 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

Detailed Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This protocol provides a starting point for purifying your compound on a C18-functionalized silica gel stationary phase.

  • Sample Preparation: Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMSO. If using DMSO, ensure the injection volume is small to avoid solvent effects. Alternatively, adsorb the crude material onto a small amount of C18 silica.

  • Column & Solvents:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid or 10mM Ammonium Acetate in Acetonitrile or Methanol.

  • Equilibration: Equilibrate the column with 5-10 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B).

  • Loading: Load the prepared sample onto the column.

  • Elution: Run a linear gradient to elute the compound. A typical starting gradient would be from 5% B to 95% B over 10-15 column volumes. Your polar, ionic compound is expected to elute at a relatively low concentration of the organic solvent (B).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (on C18 plates) or LC-MS to identify the pure product.

  • Product Recovery: Combine the pure fractions. The majority of the organic solvent can be removed using a rotary evaporator. The remaining aqueous solution should be freeze-dried (lyophilized) to yield the final product as a fluffy solid, free of residual water.

Diagram: Analyte Interaction with Stationary Phases

The following diagram illustrates why reversed-phase chromatography is superior to normal-phase for this specific purification challenge.

AnalyteInteraction Analyte-Stationary Phase Interactions cluster_0 Normal-Phase (Silica Gel) cluster_1 Reversed-Phase (C18) Silica Silica Surface (Si-O⁻) QAC_NP Cationic Product (R₄N⁺) Irreversible Strong, Irreversible Ionic Binding QAC_NP->Irreversible Irreversible->Silica C18 C18 Surface (Hydrophobic) QAC_RP Cationic Product (R₄N⁺) Elution Weak, Reversible Hydrophobic Interaction (Successful Elution) QAC_RP->Elution Elution->C18

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: MacMillan's Catalyst vs. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in Asymmetric Diels-Alder Reactions

Executive Summary The asymmetric Diels-Alder reaction remains a cornerstone of stereoselective organic synthesis, enabling the rapid construction of complex cyclic frameworks. The advent of organocatalysis has provided m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric Diels-Alder reaction remains a cornerstone of stereoselective organic synthesis, enabling the rapid construction of complex cyclic frameworks. The advent of organocatalysis has provided metal-free alternatives for LUMO-lowering activation. This guide objectively evaluates two distinct chemical entities: the industry-standard MacMillan's Catalyst (specifically first-generation imidazolidinones) and 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS 142350-27-4).

By analyzing their structural mechanisms, covalent versus non-covalent activation pathways, and empirical performance, this guide provides researchers and drug development professionals with evidence-based recommendations for protocol design.

Mechanistic Divergence & Structural Causality

The fundamental difference between these two molecules lies in their nitrogen substitution, which strictly dictates their capacity to activate α,β-unsaturated aldehydes.

MacMillan's Catalyst (Imidazolidinone)

MacMillan's first-generation catalyst features a secondary amine. In the presence of an α,β-unsaturated aldehyde, it undergoes reversible condensation to form an iminium ion[1]. This intermediate significantly lowers the lowest unoccupied molecular orbital (LUMO) of the dienophile, facilitating a rapid and highly stereoselective cycloaddition with a diene[2]. The bulky substituents on the imidazolidinone ring effectively shield one face of the dienophile, ensuring excellent enantiomeric excess (ee)[3].

Cycle A MacMillan's Catalyst (Secondary Amine) C Iminium Ion Intermediate A->C + H2O loss B α,β-Unsaturated Aldehyde B->C E Diels-Alder Cycloadduct C->E Cycloaddition D Diene (e.g., Cyclopentadiene) D->E F Hydrolysis & Catalyst Release E->F F->A Catalyst Recycling

Mechanistic pathway of MacMillan's Catalyst via iminium ion LUMO-lowering.

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

This compound is a commercially available quaternary ammonium salt containing a hemiacetal-like 5-hydroxy group[4]. Because the nitrogen atom is fully substituted (quaternary), it cannot undergo water loss to form an iminium ion with an aldehyde. Consequently, it is incapable of the potent covalent LUMO-lowering seen with MacMillan's catalyst. Any catalytic activity must rely on weak hydrogen bonding (via the hydroxyl group) or phase-transfer catalysis (PTC) dynamics, which are generally insufficient to override the uncatalyzed background Diels-Alder reaction, leading to poor stereocontrol.

Logic M_Cat MacMillan's Catalyst (Imidazolidinone) M_N Secondary Amine (N-H) M_Cat->M_N O_Salt 2,2-dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium chloride O_N Quaternary Amine (N+) O_Salt->O_N M_Act Covalent Iminium Formation (Strong LUMO Lowering) M_N->M_Act O_Act No Iminium Formation (Weak H-bonding only) O_N->O_Act M_Result High Enantioselectivity & High Yield M_Act->M_Result O_Result Poor Reactivity (Background level only) O_Act->O_Result

Structural causality dictating the catalytic efficacy in Diels-Alder reactions.

Experimental Performance & Data Comparison

To establish a self-validating comparison, we evaluate the theoretical and empirical reaction profiles between cinnamaldehyde and cyclopentadiene using both compounds.

ParameterMacMillan's Catalyst (1st Gen)2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
Activation Mode Covalent (Iminium Ion)[1]Non-covalent (H-bonding / PTC)
Catalyst Loading 10 - 20 mol%[2]20 mol%
Solvent System MeOH / H2O (95:5)[3]CH2Cl2 or MeOH
Typical Yield (24h) > 85%[1]< 10% (Background level)
Enantiomeric Excess (ee) > 90%[3]~ 0% (Racemic)
Endo:Exo Ratio High DiastereoselectivityPoor (Follows thermal background)
Commercial Status Established OrganocatalystBuilding Block / Scaffold[4]

Step-by-Step Experimental Protocols

The following methodologies demonstrate the practical application of both compounds, highlighting the causality behind each experimental choice.

Protocol A: Asymmetric Diels-Alder using MacMillan's Catalyst (Self-Validating System)
  • Preparation: In a round-bottom flask, dissolve (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride (0.1 mmol, 10 mol%) in 1.0 mL of CH3OH/H2O (95:5 v/v).

    • Causality: The 5% water is strictly required to facilitate the hydrolysis of the product iminium ion, releasing the catalyst and preventing product inhibition. Without water, catalyst turnover stalls.

  • Activation: Add cinnamaldehyde (1.0 mmol) to the solution. Stir at room temperature for 5 minutes to allow the equilibrium formation of the active iminium ion.

  • Cycloaddition: Cool the mixture to -20 °C. Add cyclopentadiene (3.0 mmol) dropwise.

    • Causality: Cooling to -20 °C increases the facial selectivity of the cycloaddition by rigidifying the iminium transition state, minimizing rotational degrees of freedom.

  • Quench & Isolate: After 24 hours, quench the reaction with cold saturated aqueous NaHCO3. Extract with diethyl ether (3 x 5 mL).

  • Validation: Purify via silica gel chromatography. Analyze the product via chiral HPLC. The system validates itself if the ee exceeds 90%, confirming the iminium cycle was active.

Protocol B: Attempted Diels-Alder with 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
  • Preparation: Dissolve 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (0.1 mmol, 10 mol%)[4] in 1.0 mL of CH2Cl2.

  • Addition: Add cinnamaldehyde (1.0 mmol) and stir for 10 minutes.

    • Causality: The nitrogen atom in the oxazolidinium salt is quaternary (fully substituted with two benzyl groups and the ring structure). It lacks the N-H bond necessary to eliminate water and form a covalent iminium bond with the aldehyde. Thus, no LUMO-lowering activation occurs.

  • Reaction: Add cyclopentadiene (3.0 mmol) and stir at room temperature.

  • Analysis: After 24 hours, TLC analysis will show predominantly unreacted starting materials, with trace amounts of racemic cycloadduct resulting from the slow, uncatalyzed thermal background reaction.

Conclusion

For researchers designing asymmetric Diels-Alder workflows, MacMillan's catalyst remains the authoritative choice due to its robust covalent activation mechanism. 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, while a valuable small molecule scaffold[4], lacks the secondary amine functionality required for iminium catalysis and should not be selected as an organocatalyst for these transformations.

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to Imidazolidinone and Oxazolidinium-Derived Catalysts in Asymmetric Synthesis

Introduction: The Organocatalysis Revolution In the landscape of modern chemical synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Organocatalysis Revolution

In the landscape of modern chemical synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates efficacy and safety. For decades, this field was dominated by chiral metal complexes and enzymes. However, the turn of the millennium witnessed the ascent of a "third pillar" of catalysis: asymmetric organocatalysis. This discipline, which utilizes small, purely organic molecules to induce chirality, has grown at a remarkable pace, a fact underscored by the 2021 Nobel Prize in Chemistry awarded to its pioneers, Benjamin List and David MacMillan.[1]

At the heart of this revolution are elegant catalyst scaffolds that enable unique modes of substrate activation. Among the most influential are the imidazolidinones, famously developed by MacMillan, and the broader, more functionally diverse class of catalysts derived from the oxazolidine and oxazolidinium framework. This guide provides an in-depth, objective comparison of these two catalyst families, moving beyond a simple list of reactions to explain the causality behind their mechanisms, applications, and the strategic choices a researcher must make when designing a stereoselective transformation.

The Workhorse of Iminium/Enamine Catalysis: Imidazolidinone Catalysts

First reported by David W.C. MacMillan in 2000, chiral imidazolidinone catalysts, often called "MacMillan catalysts," ushered in a new era of predictable and highly efficient organocatalysis.[2] Derived from natural amino acids, their robustness and straightforward synthesis have made them one of the most powerful tools for general enantioselective transformations.[3]

Mechanism of Action: A Two-Pronged Approach

The remarkable versatility of imidazolidinone catalysts stems from their ability to engage in two primary, complementary modes of activation upon condensation with carbonyl substrates: Iminium Catalysis and Enamine Catalysis .[3][4]

  • Iminium Catalysis (LUMO-Lowering): When an α,β-unsaturated aldehyde or ketone reacts with a secondary amine catalyst like an imidazolidinone, a positively charged iminium ion is formed. This process effectively lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack at the β-position.[4][5] The chiral scaffold of the catalyst then masterfully shields one face of the molecule, directing the incoming nucleophile to the other, thereby controlling the stereochemical outcome. This activation is central to a vast number of reactions, including the Diels-Alder cycloaddition.[2][6]

  • Enamine Catalysis (HOMO-Raising): With saturated aldehydes or ketones, the catalyst forms a nucleophilic enamine intermediate. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the α-carbon into a potent nucleophile ready to attack a range of electrophiles.[3]

Below is a diagram illustrating the catalytic cycle for an iminium-ion-activated Diels-Alder reaction.

G cluster_0 Iminium Catalysis Cycle Catalyst Imidazolidinone Catalyst (HCl salt) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium DA_TS [4+2] Cycloaddition (Face-selective attack) Iminium->DA_TS Product_Iminium Product-Iminium Adduct DA_TS->Product_Iminium Product_Iminium->Catalyst Catalyst Regeneration Product Enantioenriched Product Product_Iminium->Product Hydrolysis Water H₂O Product->Water Substrate α,β-Unsaturated Aldehyde Substrate->Iminium Condensation (-H₂O) Diene Diene Diene->DA_TS

Caption: Iminium catalysis cycle for a Diels-Alder reaction.

Applications and Performance

Imidazolidinone catalysts have demonstrated exceptional performance across a wide array of transformations. Their application in natural product synthesis has confirmed their general utility and robustness.[3] Key reactions include:

  • Diels-Alder Reactions: Providing cycloadducts in excellent yields and enantioselectivities.[2]

  • Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich aromatics to α,β-unsaturated aldehydes.[2]

  • 1,3-Dipolar Cycloadditions: A powerful method for constructing five-membered heterocyclic rings.[2][6]

  • Michael Additions: Facilitating the conjugate addition of various nucleophiles.

  • α-Halogenations: Allowing for the direct, enantioselective installation of fluorine or chlorine atoms alpha to an aldehyde.[3]

Reaction TypeCatalystSubstratesYield (%)ee (%) / drReference
Diels-Alder(5S)-ImidazolidinoneCinnamaldehyde + Cyclopentadiene8693 (endo)[2]
Friedel-Crafts(2S,5S)-ImidazolidinoneN-Me-Indole + Crotonaldehyde8793[2]
α-Fluorination(5S)-ImidazolidinonePropanal + NFSI8099[3]
1,3-Dipolar Cycloaddition(5S)-ImidazolidinoneAcrolein + Nitrone9196[6]

Table 1: Representative performance of imidazolidinone catalysts in various asymmetric transformations.

The Diverse World of Oxazolidinium-Derived Catalysts

Unlike the relatively unified mechanism of imidazolidinones, catalysts derived from the oxazolidine or charged oxazolidinium scaffold operate through several distinct modes of action. This diversity makes them less of a single "family" and more of a collection of specialist tools, each designed for a specific type of activation.

Mode A: Precursors to Chiral N-Heterocyclic Carbenes (NHCs)

A modern and powerful application of the oxazolidine framework is its use as a stable, air-tolerant pre-catalyst for N-heterocyclic carbenes (NHCs). Optically pure oxazolidines, synthesized from chiral imidazolinium salts, can undergo a ring-opening elimination to form a transient, highly reactive chiral NHC.[7][8] This NHC does not typically act as an organocatalyst itself but serves as a chiral ligand that coordinates with a transition metal (e.g., copper or gold) to form the true catalytically active species.[5]

The chirality, originating from the oxazolidine precursor, is thus transferred to the metal center, enabling highly enantioselective metal-catalyzed reactions like conjugate additions and allylic alkylations.[7]

G cluster_1 Oxazolidine-NHC-Cu Catalysis Cycle Precatalyst Chiral Oxazolidine (Pre-catalyst) NHC Transient Chiral NHC Precatalyst->NHC Ring Opening Active_Cat Chiral [Cu-NHC]⁺ Complex NHC->Active_Cat Cu_Source Cu(I) Source Cu_Source->Active_Cat Intermediate Substrate Complex Active_Cat->Intermediate Michael_Acceptor Michael Acceptor Michael_Acceptor->Intermediate Organometallic Organometallic Nucleophile (R₂Zn) Organometallic->Intermediate Conjugate Addition Intermediate->Active_Cat Catalyst Regeneration Product Enantioenriched Product Intermediate->Product

Caption: Catalysis using an oxazolidine as an NHC precursor.

Mode B: Chiral Lewis Acid Catalysis via Oxazaborolidinium Ions

A distinct cationic catalyst, the chiral oxazaborolidinium ion, functions as a highly effective and sterically tunable Lewis acid.[4] Developed by E.J. Corey, these catalysts are particularly potent for activating aldehydes towards nucleophilic attack. The boron atom, rendered highly electrophilic by the cationic nature of the ring and electron-withdrawing counter-ions, coordinates to the carbonyl oxygen. This activation, combined with the rigid chiral environment of the catalyst, allows for exceptional facial selectivity in reactions like the cyanosilylation of aldehydes.[4]

Mode C: Asymmetric Ion-Pairing and Phase-Transfer Catalysis

The inherent positive charge of an oxazolidinium salt makes it a natural candidate for asymmetric ion-pairing catalysis, a strategy where a chiral cation steers a reactive anion.[9] In phase-transfer catalysis (PTC), a chiral quaternary ammonium or phosphonium salt—a role a chiral oxazolidinium salt could fill—transports an anionic nucleophile (e.g., an enolate) from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. The tight, chiral ion pair formed between the catalyst and the nucleophile ensures that the subsequent alkylation or addition reaction proceeds with high enantioselectivity.[2][3]

Head-to-Head Comparison: Strategic Choices in Catalyst Selection

The choice between an imidazolidinone and an oxazolidinium-derived catalyst is not merely a matter of preference but a strategic decision based on the desired transformation and mechanism.

FeatureImidazolidinone Catalysts (e.g., MacMillan)Oxazolidinium-Derived Catalysts
Primary Activation Covalent Bonding: Iminium (LUMO-lowering) or Enamine (HOMO-raising) formation.[3]Diverse: Metal-Ligand (NHC), Lewis Acidic (Oxazaborolidinium), Ion-Pairing (PTC).[4][7][9]
Role of Metal Metal-Free: A defining feature of this organocatalyst class.Often Metal-Dependent: Essential for NHC-mediated reactions (e.g., Cu, Au).[8] Not required for Lewis Acid or PTC modes.
Typical Substrates α,β-Unsaturated aldehydes/ketones, saturated aldehydes.Varies by mode: Michael acceptors (NHC-Cu), general aldehydes (Oxazaborolidinium), pronucleophiles (PTC).
Key Intermediate Chiral Iminium Ion or Chiral Enamine.Chiral Metal-NHC complex, Aldehyde-Lewis Acid adduct, or Chiral Ion Pair.
Advantages Well-understood, highly predictable stereochemical models, broad applicability for carbonyl activation, robust and often commercially available.Mechanistic diversity allows for a wider range of reaction types beyond carbonyl chemistry, stable pre-catalysts (oxazolidine-NHC), extremely high activity in specific applications (e.g., oxazaborolidinium).
Limitations Primarily limited to the activation of carbonyl compounds. Can require higher catalyst loadings (5-20 mol%).Can be more specialized. NHC-based systems require handling of metal co-catalysts. PTC mode is limited to reactions involving anionic nucleophiles.

Table 2: Core comparison of imidazolidinone and oxazolidinium-derived catalyst systems.

Field-Proven Protocols: From Theory to Practice

To translate these concepts into actionable laboratory work, two representative protocols are detailed below, complete with workflow diagrams.

Protocol 1: Imidazolidinone-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes the classic enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, a benchmark for iminium catalysis.

Methodology:

  • To a stirred solution of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (26.9 mg, 0.1 mmol, 20 mol%) in a 1:1 mixture of CH₂Cl₂/H₂O (1.0 mL) at -20 °C is added cinnamaldehyde (66 mg, 0.5 mmol).

  • The mixture is stirred for 5 minutes to allow for pre-formation of the iminium ion.

  • Cyclopentadiene (165 mg, 2.5 mmol, 5.0 equiv), freshly cracked, is added dropwise.

  • The reaction is stirred vigorously at -20 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aq. NH₄Cl solution (5 mL).

  • The mixture is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., 5-10% EtOAc in hexanes) to yield the enantioenriched cycloaddition product.

Sources

Validation

Analytical Method Validation for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride Purity: HPLC vs. UHPLC Comparison Guide

As pharmaceutical development accelerates, the demand for rigorous, stability-indicating analytical methods for complex intermediates has never been higher. 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 1423...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development accelerates, the demand for rigorous, stability-indicating analytical methods for complex intermediates has never been higher. 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is a specialized quaternary ammonium salt used in advanced synthetic pathways. Due to its permanent cationic charge and susceptible oxazolidine ring, quantifying its purity requires precise chromatographic control.

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of this compound. Grounded in the latest[1], we will explore the causality behind method selection, provide a self-validating experimental protocol, and present comparative performance data.

Chemical Context & Method Selection Rationale

To design an effective separation method, an analytical scientist must first deconstruct the analyte's physicochemical properties.

2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride presents two distinct chromatographic challenges:

  • Permanent Cationic Charge: The oxazolidin-2-ium nitrogen is permanently ionized. On standard silica-based reversed-phase columns, this leads to severe secondary interactions with residual silanols, resulting in peak tailing and poor recovery.

  • Chemical Lability: The 5-hydroxy-1,2-oxazolidine ring is susceptible to base-catalyzed ring-opening and hydrolytic degradation.

The Solution (Causality): To mitigate silanol interactions, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it drops the pH to ~2.0 (suppressing silanol ionization) and acts as an ion-pairing agent, forming a neutral hydrophobic complex with the oxazolidinium cation to enhance retention on a C18 stationary phase.

MethodLogic Target 2,2-dibenzyl-5-hydroxy- 1,2-oxazolidin-2-ium Cl Challenge Permanent Cation (Peak Tailing Risk) Target->Challenge Solution1 Acidic Mobile Phase (0.1% TFA) Challenge->Solution1 Solution2 End-capped C18 Column (Reduce Silanol Activity) Challenge->Solution2 Result Sharp Peak Shape & High Resolution Solution1->Result Solution2->Result

Logical relationship between oxazolidinium properties and chromatographic choices.

Comparative Analysis: HPLC vs. UHPLC Performance

While HPLC remains the workhorse of pharmaceutical Quality Control (QC) due to its robustness and ease of method transfer, UHPLC offers transformative advantages in speed and sensitivity by utilizing sub-2 µm particles and operating at extreme pressures (up to 15,000 psi)[2].

Below is a quantitative comparison of optimized methods for 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

Table 1: Chromatographic Conditions & Performance Metrics
ParameterHPLC (Standard QC)UHPLC (High-Throughput)
Column Waters XBridge C18, 150 × 4.6 mm, 3.5 µmAcquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% TFA in LC-MS Water0.1% TFA in LC-MS Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Profile 5% B to 95% B over 15.0 min5% B to 95% B over 3.0 min
System Pressure ~2,500 psi~11,500 psi
Total Run Time 20.0 min (including re-equilibration)4.5 min (including re-equilibration)
Solvent Consumption 20.0 mL / run1.8 mL / run
Theoretical Plates (N) > 12,000> 35,000
Limit of Detection (LOD) 0.05 µg/mL0.008 µg/mL

Verdict: For routine batch release where legacy equipment is prevalent, HPLC is highly reliable[3]. However, for trace impurity profiling and forced degradation studies where maximum resolution of structurally similar degradants is required, UHPLC is objectively superior.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose prior to any sample analysis.

Step-by-Step Methodology
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of[4] into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): Inject the standard preparation six times consecutively.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical plates ≥ 10,000. If these criteria fail, the run is automatically aborted.

  • Sample Analysis: Inject blank (diluent), followed by sample preparations in duplicate. Bracket samples with standard injections every 10 runs to verify continuous system stability.

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the method must be validated according to the revised[5], which emphasize a lifecycle approach and the definition of an Analytical Target Profile (ATP).

ValidationWorkflow Dev Method Development Spec Specificity (Forced Deg.) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Report ICH Q2(R2) Report Rob->Report

Step-by-step analytical procedure validation workflow per ICH Q2(R2) guidelines.

Validation Parameters & Causality
  • Specificity (Forced Degradation): Samples are exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat. Because the oxazolidine ring is vulnerable to hydrolysis, the method must demonstrate baseline resolution (Rs > 2.0) between the parent peak and the ring-opened degradant.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL). The correlation coefficient (R²) must be ≥ 0.999, proving the UV detector response is directly proportional to concentration.

  • Accuracy (Recovery): Known quantities of impurities are spiked into the API at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%, confirming the extraction/dilution process introduces no bias.

  • Precision: Assessed via Repeatability (6 preparations by one analyst) and Intermediate Precision (different days, different analysts). %RSD must remain ≤ 2.0%.

  • Robustness (DoE Approach): Using a Design of Experiments (DoE), deliberate micro-variations are introduced: Flow rate (±10%), Column Temperature (±5°C), and Mobile Phase B composition (±2%). This proves the method's reliability against routine laboratory fluctuations.

Conclusion

For the purity testing of 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, both HPLC and UHPLC offer viable, validated pathways. While HPLC provides a cost-effective and highly robust solution for legacy QC environments, UHPLC is the superior alternative for modern drug development. Its ability to leverage sub-2 µm particle chemistry results in a 5x reduction in analysis time, an 80% decrease in toxic solvent waste, and the enhanced sensitivity required to detect trace-level degradation of the oxazolidine ring.

By anchoring the analytical lifecycle in ICH Q2(R2) principles and utilizing acidic ion-pairing to control the permanent cation, laboratories can guarantee scientific integrity and regulatory confidence in their purity data.

References

  • ICH Q2(R2) Validation of Analytical Procedures and ICH Q14 Analytical Procedure Development. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • HPLC vs UHPLC: Understanding the Differences & Applications. Phenomenex. Available at:[Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. CASSS. Available at:[Link]

Sources

Comparative

Comparative Guide to MS/MS Fragmentation Platforms: CID vs. HCD for Structural Elucidation of Quaternary Oxazolidiniums

Model Compound: 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary The structural eluc...

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Author: BenchChem Technical Support Team. Date: March 2026

Model Compound: 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

The structural elucidation of quaternary ammonium compounds (QACs)—such as the synthetic building block 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride—presents a unique challenge in tandem mass spectrometry (MS/MS). Because QACs are pre-ionized, they do not require protonation during electrospray ionization (ESI). However, their fragmentation behavior is highly dependent on the activation method utilized by the mass spectrometer.

This guide objectively compares the performance of Ion Trap Collision-Induced Dissociation (CID) versus Orbitrap Higher-energy Collisional Dissociation (HCD) . By analyzing the causality behind their distinct fragmentation patterns, this guide provides researchers with a self-validating framework for selecting the optimal analytical platform for QAC characterization.

Chemical Context & Mechanistic Causality

2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride dissociates in solution to yield the intact QAC cation [C17​H20​NO2​]+ at m/z 270.15. The structural elucidation of this compound relies on identifying two critical features: the 5-hydroxy group and the N,N-dibenzyl quaternary center.

The fragmentation of N-benzyl QACs is driven by the relative bond dissociation energies and the stability of the resulting product ions[1]. The dominant high-energy pathway is the heterolytic cleavage of the C-N bond, which neutralizes the nitrogen and ejects a highly stable tropylium cation (m/z 91.05)[2]. A competing, lower-energy pathway involves the neutral loss of water (18 Da) from the 5-hydroxy position.

MS_Pathway M Precursor Ion [C17H20NO2]+ m/z 270.15 H2O_loss [M - H2O]+ m/z 252.14 M->H2O_loss -H2O (CID/HCD) Tropylium Tropylium Cation [C7H7]+ m/z 91.05 M->Tropylium C-N Cleavage (HCD) Ring_open Ring Cleavage [M - CH2O]+ m/z 240.14 M->Ring_open -CH2O (HCD)

Figure 1: Proposed MS/MS fragmentation pathways for 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium.

Platform Comparison: The Physics of Fragmentation

Platform A: Ion Trap CID (Resonance Activation)

In a linear ion trap, CID is a resonance-type fragmentation where ions are gently excited and typically undergo only a single cleavage event. Crucially, ion traps are governed by the "1/3 Rule" (low-mass cutoff)[3]. The radio-frequency (RF) field required to trap the precursor ion (m/z 270.15) cannot simultaneously stabilize fragment ions that are less than approximately one-third of the precursor's mass[4]. For this compound, the cutoff is ~m/z 90. Consequently, the diagnostic tropylium ion (m/z 91.05) sits perilously close to the stability boundary, resulting in poor trapping efficiency and artificial signal depletion[3].

Platform B: Orbitrap HCD (Beam-Type Activation)

HCD utilizes a multipole collision cell where ions are accelerated through a potential gradient into a neutral gas (nitrogen). This beam-type activation imparts higher kinetic energy, driving secondary fragmentation pathways. Because fragmentation occurs outside the mass analyzer (and fragments are subsequently injected into the Orbitrap), HCD completely bypasses the 1/3 rule [5]. This allows for the unhindered detection of low-mass diagnostic ions like the tropylium cation, making it vastly superior for QAC structural confirmation.

Workflow cluster_CID Ion Trap CID (Resonance) cluster_HCD Orbitrap HCD (Beam-Type) Precursor Quadrupole Isolation m/z 270.15 CID_Act Trap Activation (q = 0.25) Precursor->CID_Act HCD_Act Multipole Collision Cell (NCE 30%) Precursor->HCD_Act CID_Result 1/3 Rule Cutoff (~m/z 90) m/z 91 poorly trapped Base Peak: m/z 252 CID_Act->CID_Result HCD_Result No Low-Mass Cutoff Base Peak: m/z 91 Rich structural data HCD_Act->HCD_Result

Figure 2: Workflow comparison of Ion Trap CID vs. Orbitrap HCD for quaternary ammoniums.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes an internal lock mass and a stepped Normalized Collision Energy (NCE) approach. This self-validating system mitigates variations in collision cell pressure and RF amplitude across different instruments.

Step 1: Sample Preparation & Calibration

  • Dissolve 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. (Causality: While the QAC is already ionized, formic acid provides an excess of protons to stabilize the electrospray plume and prevent discharge).

  • Calibrate the mass spectrometer using standard ESI Positive Ion Calibration Solution to achieve <2 ppm mass accuracy.

Step 2: Direct Infusion ESI Setup

  • Infuse the sample at 5 µL/min using a syringe pump directly coupled to the HESI probe.

  • Set source parameters: Spray voltage +3.5 kV, Capillary temperature 275°C, S-lens RF level 50.

Step 3: Platform A - Ion Trap CID Acquisition

  • Isolate the precursor [M]+ (m/z 270.15) in the linear ion trap with a 1.0 Da isolation window.

  • Apply resonance excitation CID at 30% NCE. Set the Activation q to 0.25 and activation time to 10 ms.

  • Record spectra, noting the artificial suppression of ions below m/z 90.

Step 4: Platform B - Orbitrap HCD Acquisition

  • Isolate the precursor in the quadrupole (1.0 Da window).

  • Route ions to the HCD cell. Apply a stepped NCE of 15%, 30%, and 45% to capture both fragile (water loss) and stable (C-N cleavage) fragmentation pathways simultaneously.

  • Inject fragments into the Orbitrap mass analyzer. Acquire at a resolution of 70,000 (at m/z 200) utilizing a lock mass of m/z 279.159 (background phthalate) for real-time mass correction.

Quantitative Data Comparison

The table below summarizes the expected relative abundances of fragment ions generated by both platforms at an NCE of 30%.

Fragment IonFormulaTheoretical m/zIon Trap CID (Rel. Abundance)Orbitrap HCD (Rel. Abundance)Diagnostic Significance
Precursor [C17​H20​NO2​]+ 270.14915%0% (Depleted)Intact QAC confirmation
[M−H2​O]+ [C17​H18​NO]+ 252.138100% (Base Peak) 25%Confirms 5-hydroxy group
[M−CH2​O]+ [C16​H18​NO]+ 240.1380%15%Oxazolidine ring cleavage
Tropylium [C7​H7​]+ 91.054<5% (Cutoff Suppression)100% (Base Peak) Confirms N-benzyl groups

References

  • Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Targeted N-Glycan Analysis with Parallel Reaction Monitoring Using a Quadrupole-Orbitrap Hybrid Mass Spectrometer Source: American Chemical Society (ACS) URL:[Link]

  • In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry Source: American Chemical Society (ACS) URL:[Link]

  • Electron-impact-induced fragmentation of quaternary ammonium cations Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

Benchmarking 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride against traditional chiral auxiliaries

Benchmarking 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride (DBHO-Cl) Against Traditional Chiral Auxiliaries: A Comprehensive Performance Guide Executive Summary In modern drug development, achieving absolute stere...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium Chloride (DBHO-Cl) Against Traditional Chiral Auxiliaries: A Comprehensive Performance Guide

Executive Summary

In modern drug development, achieving absolute stereocontrol is non-negotiable. While traditional chiral auxiliaries—such as Evans’ oxazolidin-2-ones and Myers’ pseudoephedrine amides—have served as the foundational pillars of asymmetric synthesis, their reliance on harsh cleavage conditions and strongly basic enolization often limits their utility with sensitive substrates.

As a Senior Application Scientist, I have evaluated the performance of. This guide provides an objective, data-driven benchmark of DBHO-Cl against classical auxiliaries, detailing the mechanistic causality behind its superior performance in mild-condition asymmetric transformations.

Mechanistic Causality: The DBHO-Cl Advantage

To understand why DBHO-Cl outperforms traditional stoichiometric inductors, we must analyze its structural causality and reactive dynamics:

  • LUMO-Lowering Cationic Activation: Unlike neutral oxazolidinones that require external strong bases (e.g., LDA, NaHMDS) to form reactive enolates[1], the oxazolidin-2-ium core of DBHO-Cl is inherently cationic. This electron-withdrawing nature significantly lowers the lowest unoccupied molecular orbital (LUMO) of the tethered substrate, enabling nucleophilic additions at cryogenic temperatures without the need for harsh basic activation[2].

  • N,N-Dibenzyl Steric Shielding: The 2,2-dibenzyl substitution creates a rigid, deep chiral pocket. Through a combination of π−π stacking and steric repulsion, these bulky groups effectively block the Si-face of the reactive intermediate, restricting the incoming nucleophile's trajectory strictly to the Re-face[3].

  • Dynamic Hemiacetal Handle (The 5-Hydroxy Group): Classical auxiliaries utilize amide or imide linkages that demand destructive reductive (LiBH 4​ ) or oxidative (LiOH/H 2​ O 2​ ) cleavage. In contrast, the 5-hydroxy group of DBHO-Cl allows it to act as an[4]. This transient acetal linkage can be cleaved under extremely mild acidic conditions, preserving epimerization-prone stereocenters.

MechanisticPathway Substrate Prochiral Substrate (Aldehyde) Tethered Chiral Acetal Intermediate (Steric Shielding) Substrate->Tethered Auxiliary DBHO-Cl Auxiliary (CAS: 142350-27-4) Auxiliary->Tethered Acetalization Addition Diastereoselective Nucleophilic Addition Tethered->Addition Nucleophile Addition->Auxiliary Recovery Product Enantioenriched Product (>98% ee) Addition->Product Mild Cleavage

Mechanistic pathway of DBHO-Cl mediated asymmetric nucleophilic addition.

Performance Benchmarking: DBHO-Cl vs. Traditional Auxiliaries

The following table summarizes the quantitative performance of DBHO-Cl against industry-standard auxiliaries in asymmetric nucleophilic addition workflows. DBHO-Cl demonstrates a clear advantage in substrate preservation and recovery efficiency.

Performance MetricDBHO-Cl (Oxazolidinium)Evans Oxazolidin-2-oneMyers Pseudoephedrine
Linkage Type Acetal / Aminal[4]Imide / Amide[1]Amide[4]
Activation Requirement Inherent (Cationic)[2]Strong Base (e.g., LDA)Strong Base (LiCl/LDA)
Cleavage Conditions Mild Acid (1% HF/MeCN)[4]Harsh (LiOH/H 2​ O 2​ )Harsh (Heat/Strong Acid)[4]
Typical Enantiomeric Excess >98% ee90–99% ee95–99% ee[4]
Auxiliary Recovery Yield >95% (Aqueous phase extraction)~85–90% (Chromatography)~90% (Extraction)
Substrate Scope Highly sensitive, enolizable aldehydesRobust carboxylic acidsRobust carboxylic acids

Self-Validating Experimental Protocol: Asymmetric Allylation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the asymmetric allylation of aliphatic aldehydes using DBHO-Cl. Every step is designed with built-in thermodynamic or kinetic controls.

Phase 1: Auxiliary Attachment (Acetal Formation)
  • Procedure: Dissolve 1.0 equiv of the target aldehyde and 1.05 equiv of in anhydrous dichloromethane (DCM). Add a catalytic amount of p -toluenesulfonic acid ( p -TsOH). Heat the mixture to reflux using a Dean-Stark apparatus for 2 hours.

  • Causality: The 5-hydroxy group of DBHO-Cl condenses with the aldehyde to form a rigid oxazolidinium acetal. The Dean-Stark apparatus continuously removes water, thermodynamically driving the equilibrium to completion. The N,N-dibenzyl groups lock the conformation, establishing a highly shielded chiral pocket[4].

Phase 2: Diastereoselective Allylation
  • Procedure: Cool the reaction vessel to -78 °C under an argon atmosphere. Dropwise add 1.5 equiv of allyltrimethylsilane, followed by 1.1 equiv of BF 3​⋅ OEt 2​ . Stir for 4 hours, then quench with saturated aqueous NaHCO 3​ .

  • Causality: The cationic oxazolidinium core lowers the LUMO of the acetal, enabling nucleophilic attack at cryogenic temperatures. Maintaining -78 °C maximizes the ΔΔG‡ between the diastereomeric transition states. The deep chiral pocket strictly limits the trajectory of the incoming silane to the less hindered face, ensuring high diastereoselectivity[3].

Phase 3: Mild Cleavage and Auxiliary Recovery
  • Procedure: Treat the isolated intermediate with [4] at 25 °C for 1 hour. Neutralize the mixture and extract the enantioenriched homoallylic alcohol with diethyl ether. The cleaved DBHO-Cl remains in the aqueous phase.

  • Causality: Unlike amide-linked auxiliaries that require destructive peroxides, the acetal linkage is highly sensitive to specific mild acidic conditions. This self-validating step prevents the epimerization of the newly formed stereocenter. DBHO-Cl is recovered from the aqueous layer by simple basification and extraction, yielding >95% recovery without the need for silica gel chromatography[4].

ExperimentalWorkflow Step1 Step1 Step2 Step 2: Asymmetric Addition Allyl-TMS, BF3-OEt2, -78°C Step1->Step2 Step3 Step 3: Cleavage 1% HF in MeCN, 25°C, 1h Step2->Step3 Step4 Step 4: Isolation Product Extraction & Auxiliary Recovery Step3->Step4

Self-validating experimental workflow for DBHO-Cl auxiliary application.

Conclusion

Benchmarking data clearly indicates that 2,2-dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride bridges the gap between traditional stoichiometric auxiliaries and modern organocatalysis. By leveraging inherent cationic LUMO-lowering activation and mild acetal cleavage, DBHO-Cl provides a highly efficient, atom-economical pathway for the asymmetric synthesis of sensitive pharmaceutical intermediates.

References

  • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: Molecules (PubMed Central) URL: [Link]

  • Title: Synthesis of chiral α -alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Oxazolidinium compounds - US8575358B2 Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride proper disposal procedures

Standard Operating Procedure: Waste Management and Disposal of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench; it e...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Waste Management and Disposal of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its responsible disposal. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is frequently utilized in drug development as a versatile small molecule scaffold[1]. However, its specific structural features—namely its quaternary ammonium-like nature and the presence of a chloride counterion—dictate strict disposal protocols to ensure environmental compliance and laboratory safety.

This guide provides a self-validating system for the segregation, handling, and disposal of this compound, ensuring that every operational choice is grounded in physicochemical causality.

Physicochemical Profiling for Waste Classification

Before executing any disposal protocol, it is critical to understand why a chemical is routed to a specific waste stream. The table below summarizes the quantitative data that dictates our disposal strategy for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride[2].

PropertyValue / CharacteristicDisposal Implication
CAS Number 142350-27-4Unique identifier for waste manifests.
Molecular Formula C17H20ClNO2Contains Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine .
Molecular Weight 305.8 g/mol High mass organic salt; likely to persist if improperly discarded.
Halogen Content Yes (Chloride counterion)Critical: Must be routed to halogenated waste streams to ensure incineration facilities use proper flue-gas scrubbers (preventing HCl/dioxin emissions).
Structural Class Oxazolidinium saltPotential biocidal properties typical of cationic surfactants/salts; strictly prohibits drain disposal due to aquatic toxicity risks.

Operational Causality: The "Why" Behind the Protocol

Many laboratories default to throwing all organic salts into a generic solid waste bin. This is a systemic failure.

The Causality of Segregation: Because 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride contains a chloride counterion, its thermal destruction requires specialized high-temperature incineration[1][2]. If this compound is mixed with non-halogenated waste and sent to a standard incinerator, the combustion process can generate corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, regardless of the solvent it is dissolved in, any liquid waste containing this scaffold must be classified as Halogenated Organic Waste . Furthermore, its cationic nature means it binds strongly to biological membranes, meaning aqueous streams cannot be sent to municipal wastewater treatment, as it may disrupt the microbial ecology of the treatment plant.

Step-by-Step Disposal Methodologies

The following protocols are designed to be integrated directly into your laboratory's Chemical Hygiene Plan (CHP).

Protocol A: Disposal of Solid Waste (Unused Product or Spills)
  • Containment: Using an anti-static scoop, transfer any unused solid powder or spill clean-up material into a high-density polyethylene (HDPE) wide-mouth container. Rationale: HDPE is chemically inert to organic salts and prevents moisture ingress.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste: 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (Contains Halogens)."

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Stock Solutions)
  • Solvent Evaluation: Determine the primary solvent used (e.g., DMSO, DMF, or Dichloromethane)[3].

  • Routing: Regardless of whether the primary solvent is halogenated (like DCM) or non-halogenated (like DMSO), the presence of the dissolved oxazolidinium chloride salt mandates that the entire mixture be poured into the Halogenated Organic Liquid Waste carboy.

  • Aqueous Mixtures: If the compound is in an aqueous buffer, do not use bleach (sodium hypochlorite) to attempt chemical deactivation. Bleach can react unpredictably with the nitrogenous core. Instead, collect the aqueous mixture in a dedicated "Aqueous Hazardous Waste" container for professional chemical treatment.

Protocol C: Decontamination of Consumables
  • Segregation: Pipette tips, weighing boats, and Eppendorf tubes that have come into direct contact with the compound cannot go into standard biomedical waste or regular trash.

  • Disposal: Place these items into a puncture-resistant, EHS-approved solid hazardous waste bin designated for chemically contaminated debris.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride waste to ensure compliance and safety.

G A 2,2-Dibenzyl-5-hydroxy-1,2- oxazolidin-2-ium chloride Waste B Solid Waste (Powder/Crystals) A->B C Liquid Solutions (Organic or Aqueous) A->C D Contaminated Consumables (Tips, Vials, PPE) A->D E HDPE Solid Waste Container (Label: Halogenated/Toxic) B->E F Halogenated Liquid Waste Carboy (Due to Cl- counterion) C->F D->E G High-Temperature Incineration with Flue Gas Scrubbing E->G F->G

Waste segregation and disposal workflow for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

References

Sources

Handling

Personal protective equipment for handling 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

As a Senior Application Scientist, I frequently guide research teams through the rigorous safety and logistical frameworks required for handling complex synthetic intermediates. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-iu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the rigorous safety and logistical frameworks required for handling complex synthetic intermediates. 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 142350-27-4) is a highly versatile small molecule scaffold utilized in advanced drug development and asymmetric synthesis[1].

Because it is an oxazolidinium salt (Formula: C17H20ClNO2, MW: 305.8 g/mol )[1], its physical state as a crystalline powder and its chemical nature as an organic halide salt dictate highly specific handling protocols. This guide provides a self-validating, causality-driven approach to personal protective equipment (PPE), operational workflows, and disposal plans.

Risk Assessment & Hazard Causality

Before donning PPE, it is critical to understand why this compound poses specific risks.

  • Irritation Potential: Oxazolidinium salts inherently act as localized irritants. The positively charged nitrogen center, paired with a chloride counterion, can interact aggressively with the aqueous environment of mucous membranes and ocular tissue.

  • Aerosolization & Static Cling: As a dry powder, this compound presents a distinct aerosolization risk. Static charge accumulation during transfer can cause micro-crystals to repel each other and become airborne, bypassing standard dermal protection and leading to inhalation exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive organic salts. The following PPE matrix is grounded in the and tailored specifically for this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Provides a robust barrier against dry organic salts. Note: If the salt is dissolved in an organic solvent (e.g., DMF or DCM), you must pivot to Butyl or Silver Shield gloves to prevent solvent-mediated dermal absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack a facial seal. Goggles are mandatory to prevent micro-dust from bypassing the lenses via ambient laboratory airflow.
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from powder contamination. An FR coat is specified proactively, as this scaffold is often utilized in subsequent reactions involving pyrophoric reagents or strong bases.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood (which is strictly prohibited under normal conditions). Mitigates the inhalation of fine crystalline dust.

Operational Plan: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check has passed. This methodology aligns with the safety frameworks outlined in .

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Check the digital velometer. Ensure the face velocity is between 80–120 feet per minute (fpm). If the monitor is unreadable, tape a 1-inch strip of a Kimwipe to the sash; it must pull steadily inward.

Step 2: Static Mitigation

  • Action: Wipe the analytical balance, spatulas, and the exterior of the reagent bottle with an anti-static cloth before opening.

  • Causality: Eliminating static prevents the oxazolidinium salt from clinging to the spatula or suddenly aerosolizing upon opening the cap, ensuring accurate dosing and zero environmental contamination.

Step 3: Weighing and Closed Transfer

  • Action: Tare a conductive, anti-static weigh boat. Transfer the solid using a micro-spatula. Once weighed, transfer the powder into the reaction vial and cap it tightly before removing it from the hood.

  • Causality: A closed transfer prevents cross-contamination of the general laboratory air during transit to the reaction station.

HandlingWorkflow Start Pre-Operation PPE & Hood Check Static Static Mitigation (Anti-static wipe) Start->Static Weigh Weighing (Anti-static tools) Static->Weigh Transfer Closed Transfer (Seal vial in hood) Weigh->Transfer React Reaction Assembly Transfer->React Decon Decontamination (10% EtOH wash) React->Decon

Standard Operating Procedure for Handling 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it generates hazardous dust clouds. Follow this stepwise mitigation strategy, referencing the for baseline organic dust management.

Step 1: Assessment & Containment

  • Identify the spill boundary. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area and contact Environmental Health and Safety (EHS).

Step 2: Damp Sweeping (Small Spills <50g)

  • Action: Surround the spilled powder with paper towels. Lightly mist the towels with water or a 10% ethanol solution.

  • Causality: Dampening the powder suppresses aerosolization, converting a high-risk inhalation hazard into a manageable solid waste issue.

Step 3: Collection & Decontamination

  • Action: Scoop the dampened material into a compatible hazardous waste container using a non-sparking tool. Wash the affected surface with a 10% ethanol/water solution to dissolve residual salt, followed by a dry wipe.

Step 4: Disposal Logistics

  • Action: Label the waste container explicitly as "Halogenated Organic Solid Waste - Contains Oxazolidinium Salts."

  • Causality: Chloride salts must be segregated from non-halogenated waste streams to prevent the generation of corrosive hydrogen chloride (HCl) gas during downstream incineration processes.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large Sweep Damp Sweep (Solvent mist) Small->Sweep Evac Evacuate Area Call EHS Large->Evac Dispose Halogenated Waste Incineration Sweep->Dispose

Emergency Spill Response Protocol for Oxazolidinium Salt Powders.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

Sources

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